Diethyl (2,4-difluorophenyl)propanedioate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(2,4-difluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEHSLFAPHENRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382192 | |
| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137186-30-2 | |
| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl (2,4-difluorophenyl)propanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for diethyl (2,4-difluorophenyl)propanedioate, a valuable intermediate in the development of various pharmaceutical compounds. The core of this synthesis relies on the well-established malonic ester synthesis, a robust method for the formation of carbon-carbon bonds.
Introduction
This compound, also known as diethyl 2-(2,4-difluorobenzyl)malonate, is a key building block in organic synthesis. The presence of the 2,4-difluorophenyl moiety is of particular interest in medicinal chemistry, as the incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes this compound a crucial precursor for the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, enzyme inhibitors, and other therapeutic agents.
Synthetic Pathway Overview: The Malonic Ester Synthesis
The most direct and widely applicable method for the synthesis of this compound is the malonic ester synthesis. This classical organic reaction involves the alkylation of diethyl malonate. The reaction proceeds in two main steps:
-
Deprotonation: A strong base is used to deprotonate the acidic α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion. Sodium ethoxide is a commonly used base for this purpose, as it avoids transesterification side reactions.
-
Nucleophilic Substitution: The resulting enolate acts as a nucleophile and attacks an appropriate electrophile, in this case, 2,4-difluorobenzyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired product.
Experimental Protocol
This section details a generalized experimental procedure for the synthesis of this compound based on standard malonic ester synthesis protocols.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.05 | 1.05 |
| Sodium | Na | 22.99 | 1.00 | 1.00 |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | - |
| 2,4-Difluorobenzyl Bromide | C₇H₅BrF₂ | 207.02 | 1.00 | 1.00 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |
| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | - | - |
| Brine | NaCl (aq) | 58.44 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 2 - 12 hours |
| Solvent | Absolute Ethanol |
| Base | Sodium Ethoxide (prepared in situ) |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol at 0 °C with stirring. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Add 2,4-difluorobenzyl bromide dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion: After the addition of the benzyl bromide, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water and diethyl ether. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Quantitative Data
The yield of the reaction can vary depending on the specific conditions and the purity of the reagents. Based on similar malonic ester syntheses, a yield in the range of 70-90% can be expected.
| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| This compound | 286.27 (based on 1 mol starting material) | (To be determined experimentally) | (To be calculated) |
Characterization
The structure of the final product, this compound, should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester groups, a triplet for the methine proton, a doublet for the benzylic protons, and multiplets for the aromatic protons.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the methine carbon, the benzylic carbon, and the aromatic carbons (with C-F couplings).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₄H₁₆F₂O₄, M.W. = 286.27) should be observed.
This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and available resources to achieve the best possible yield and purity.
Physicochemical properties of Diethyl (2,4-difluorophenyl)propanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2,4-difluorophenyl)propanedioate, a fluorinated derivative of diethyl malonate, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of the 2,4-difluorophenyl group, can impart unique physicochemical and biological properties, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for a representative synthesis, and a conceptual workflow for its preparation.
Physicochemical Properties
Currently, specific experimentally determined physicochemical data for this compound is limited in publicly available literature. However, based on its chemical structure and data from related compounds, the following properties can be identified.
| Property | Value | Source |
| CAS Number | 137186-30-2 | [1] |
| Molecular Formula | C₁₃H₁₄F₂O₄ | [1] |
| Molecular Weight | 272.24 g/mol | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Further experimental determination of these properties is crucial for the comprehensive characterization of this compound.
Experimental Protocols
Synthesis of this compound
This procedure outlines the arylation of diethyl malonate with 1-bromo-2,4-difluorobenzene.
Materials:
-
Diethyl malonate
-
1-bromo-2,4-difluorobenzene
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen).
-
Base Addition: The flask is allowed to cool to room temperature under the inert atmosphere. Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the flask. Anhydrous DMF is then added via cannula to create a suspension.
-
Formation of Malonate Enolate: The suspension is cooled to 0 °C using an ice bath. Diethyl malonate (1.0 equivalent) is dissolved in a small amount of anhydrous DMF and added dropwise to the stirred NaH suspension via the dropping funnel over a period of 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas will evolve.
-
Arylation: A solution of 1-bromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere and away from moisture. Organic solvents are flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Logical Workflow and Visualization
As no specific signaling pathways involving this compound have been identified in the current literature, a diagram illustrating the general synthesis workflow is provided below. This serves as a logical representation of the experimental protocol.
Conclusion
This compound represents a potentially valuable scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. While detailed experimental data on its physicochemical properties are yet to be fully elucidated, established synthetic methodologies for related compounds provide a clear path for its preparation and further investigation. The protocols and workflows outlined in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and study of this and similar fluorinated malonate derivatives. Further research into its biological activities is warranted to uncover its full potential in various applications.
References
Technical Guide: An Overview of CAS Number 137186-30-2 and the Structurally Related Antiepileptic Drug Rufinamide
Disclaimer: The compound associated with CAS number 137186-30-2 is Diethyl 2-(2,4-difluorophenyl)malonate.[1][2][3][4] While this compound is a chemical intermediate, a comprehensive search for in-depth technical data, including biological activity, signaling pathways, and detailed experimental protocols directly related to it, did not yield sufficient information for a detailed whitepaper. However, search results frequently co-referenced the structurally distinct but related antiepileptic drug, Rufinamide (CAS Number: 106308-44-5).[5] This guide will provide a detailed technical overview of Rufinamide, a well-researched compound with extensive available data relevant to researchers, scientists, and drug development professionals.
Introduction to Rufinamide
Rufinamide is a triazole derivative anticonvulsant medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome (LGS) in adults and children aged four years and older.[5][6][7] Its chemical structure is unique compared to other antiepileptic drugs.[8] Marketed under the brand names Banzel and Inovelon, Rufinamide has demonstrated efficacy in reducing the frequency of various seizure types, particularly tonic-atonic (drop attacks).[5][6][7]
Chemical Structure and Properties
IUPAC Name: 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide[5]
Chemical Formula: C₁₀H₈F₂N₄O[5]
Molecular Weight: 238.198 g·mol⁻¹[5]
| Property | Value | Source |
| CAS Number | 106308-44-5 | [5] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble to 100 mM in DMSO | |
| pKa | Not specified |
Mechanism of Action
The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels (Naᵥ).[9][10] Specifically, it prolongs the inactive state of these channels, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.[8][11]
Rufinamide exhibits a unique profile by selectively binding to an intermediate inactivated state of the sodium channel.[12] This action is use-dependent, meaning it has a more pronounced effect on neurons that are firing repetitively, as is the case during a seizure, while having less effect on normal neuronal activity.[12] This selective stabilization of the inactivated sodium channel reduces neuronal hyperexcitability.[10][12]
Unlike some other antiepileptic drugs, Rufinamide does not have significant effects on benzodiazepine or GABA receptors, nor does it interact with a range of other neurotransmitter receptors.[8]
Quantitative Data from Clinical Trials
The efficacy of Rufinamide as an adjunctive therapy has been evaluated in several placebo-controlled clinical trials. The primary endpoints often include the percentage reduction in seizure frequency.
| Trial Population | Primary Endpoint | Rufinamide Result | Placebo Result | p-value | Source |
| Lennox-Gastaut Syndrome | Median % reduction in drop attacks | 42.5% reduction | 1.4% increase | <0.0001 | [8] |
| Lennox-Gastaut Syndrome | Median % reduction in total seizures | 32.7% reduction | 11.7% reduction | 0.0015 | [7][8] |
| Refractory Partial Seizures (Adults/Adolescents) | Median % reduction in partial seizure frequency | 20.4% reduction | 1.6% increase | 0.02 | [13] |
| Refractory Partial Seizures (Adults/Adolescents) | Responder Rate (≥50% reduction) | 28.2% | 18.6% | 0.04 | [13] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Analysis
This section outlines a generalized protocol for assessing the effects of Rufinamide on voltage-gated sodium currents (INa) in cultured neurons, based on methodologies described in the literature.[14]
Objective: To measure the effect of Rufinamide on the amplitude, gating, and kinetics of INa.
Materials:
-
Cultured neuronal cells (e.g., rodent cortical or hippocampal neurons).
-
External solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4.
-
Internal pipette solution (in mM): 130 CsF, 10 NaCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2.
-
Rufinamide stock solution (e.g., in DMSO).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass microelectrodes (3-5 MΩ resistance).
Procedure:
-
Cell Preparation: Plate neurons on glass coverslips and culture under standard conditions.
-
Recording Setup: Place a coverslip with adherent neurons in a recording chamber on an inverted microscope stage. Perfuse the chamber with the external solution.
-
Pipette Filling: Fill a microelectrode with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Gigaohm Seal Formation: Under visual control, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration. This allows electrical access to the entire cell.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV or -90 mV) to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.
-
Record the resulting currents.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of Rufinamide.
-
Post-Drug Recording: Repeat the voltage-clamp protocol to record sodium currents in the presence of Rufinamide.
-
Data Analysis:
-
Measure the peak amplitude of the inward sodium current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship curves.
-
Analyze channel kinetics, such as the time course of inactivation and recovery from inactivation, by applying specific voltage protocols (e.g., pre-pulse protocols).
-
References
- 1. pschemicals.com [pschemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. cenmed.com [cenmed.com]
- 4. Diethyl 2-(2,4-difluorophenyl)malonate - CAS:137186-30-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. Rufinamide - Wikipedia [en.wikipedia.org]
- 6. Rufinamide from clinical trials to clinical practice in the United States and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of rufinamide in pediatric epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Insights: Rufinamide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 10. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 11. What is the mechanism of action of Banzel (rufinamide)? [drugs.com]
- 12. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rufinamide for the adjunctive treatment of partial seizures in adults and adolescents: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Methylene Group in Diethyl (2,4-difluorophenyl)propanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the active methylene group in Diethyl (2,4-difluorophenyl)propanedioate (CAS No. 137186-30-2). The presence of the electron-withdrawing 2,4-difluorophenyl substituent significantly influences the acidity and nucleophilicity of the alpha-protons, making this compound a versatile intermediate in organic synthesis, particularly for the introduction of substituted phenyl moieties in the development of novel therapeutic agents. This document details the electronic effects governing its reactivity, provides detailed experimental protocols for key transformations such as C-alkylation and Knoevenagel condensation, and presents quantitative data where available.
Introduction
This compound, a substituted derivative of diethyl malonate, is a key building block in synthetic organic chemistry. The central methylene group, positioned between two electron-withdrawing ester functionalities, exhibits notable acidity, allowing for the facile formation of a stabilized carbanion. This reactivity is further modulated by the presence of a 2,4-difluorophenyl group. The fluorine atoms, through their strong inductive electron-withdrawing effects, are anticipated to enhance the acidity of the methylene protons compared to unsubstituted diethyl phenylmalonate. This guide explores the theoretical underpinnings and practical applications of the unique reactivity of this methylene group.
Electronic Effects and Acidity of the Methylene Group
The reactivity of the methylene group in this compound is primarily governed by the acidity of its α-protons. This acidity is a consequence of both inductive and resonance effects that stabilize the resulting conjugate base (enolate).
-
Inductive Effect: The two ester carbonyl groups strongly withdraw electron density from the central carbon, polarizing the C-H bonds and facilitating proton abstraction. The 2,4-difluoro-substituted phenyl ring further enhances this effect. Fluorine is the most electronegative element, and its presence on the aromatic ring inductively withdraws electron density, thereby increasing the acidity of the methylene protons.
-
Resonance Stabilization: Upon deprotonation, the negative charge on the central carbon is delocalized onto the two adjacent carbonyl oxygen atoms, forming a resonance-stabilized enolate. This delocalization significantly lowers the energy of the conjugate base, making the parent compound more acidic.
Key Reactions of the Methylene Group
The acidic nature of the methylene protons in this compound allows for its participation in a variety of carbon-carbon bond-forming reactions. The primary reactions include C-alkylation and Knoevenagel condensation.
C-Alkylation
The formation of a nucleophilic enolate upon treatment with a suitable base allows for the alkylation of the α-carbon. This reaction is a cornerstone of the malonic ester synthesis, which ultimately yields substituted carboxylic acids after hydrolysis and decarboxylation.
Logical Workflow for C-Alkylation
Caption: Workflow for the C-alkylation of this compound.
Knoevenagel Condensation
The active methylene group can also act as a nucleophile in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base. This reaction leads to the formation of an α,β-unsaturated product.[2]
Signaling Pathway for Knoevenagel Condensation
Caption: Generalized pathway for the Knoevenagel condensation.
Quantitative Data
While specific quantitative kinetic data for the reactions of this compound are scarce in publicly available literature, the following table summarizes key physical and predicted properties.
| Property | Value | Reference |
| CAS Number | 137186-30-2 | [3] |
| Molecular Formula | C₁₃H₁₄F₂O₄ | [3] |
| Molecular Weight | 272.24 g/mol | [3] |
| Predicted pKa | ~9.86 (for Diethyl 2,5-difluorophenylmalonate) |
Experimental Protocols
The following are detailed, generalized experimental protocols for the C-alkylation and Knoevenagel condensation of this compound, adapted from procedures for analogous compounds. Researchers should optimize these conditions for their specific substrates.
Protocol for C-Alkylation of this compound
This protocol is adapted from the synthesis of a related allylated malonate.[4]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-60 °C) may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the C-alkylation experiment.
Protocol for Knoevenagel Condensation
This protocol is a general procedure for the Knoevenagel condensation of an active methylene compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine or another suitable weak base catalyst
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography.
-
Alternatively, the reaction can be performed in toluene using a Dean-Stark apparatus to remove the water formed during the reaction, which can drive the equilibrium towards the product.
Conclusion
The methylene group in this compound is a highly reactive functional group, with its acidity significantly enhanced by the electron-withdrawing 2,4-difluorophenyl substituent. This heightened reactivity makes it an excellent nucleophile precursor for C-alkylation and Knoevenagel condensation reactions, providing a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. The provided protocols offer a solid foundation for the practical application of this versatile building block. Further quantitative studies on the pKa and reaction kinetics of this specific compound would be beneficial for a more precise understanding and optimization of its synthetic transformations.
References
Spectroscopic and Synthetic Profile of Diethyl (2,4-difluorophenyl)propanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Diethyl (2,4-difluorophenyl)propanedioate. These predictions are based on established principles of NMR, MS, and IR spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.4 | m | 3H | Aromatic protons (C₆H₃F₂) |
| ~ 4.2 | q | 4H | -OCH₂CH₃ |
| ~ 3.8 | s | 1H | -CH(COOEt)₂ |
| ~ 1.2 | t | 6H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (ester) |
| ~ 160 (dd) | C-F |
| ~ 132 (dd) | Aromatic C-H |
| ~ 125 (dd) | Aromatic C-H |
| ~ 111 (dd) | Aromatic C-H |
| ~ 110 (dd) | Aromatic C-C |
| ~ 62 | -OCH₂CH₃ |
| ~ 55 | -CH(COOEt)₂ |
| ~ 14 | -OCH₂CH₃ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -115 | m | F (ortho) |
| ~ -115 to -120 | m | F (para) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 272 | [M]⁺ (Molecular Ion) |
| 227 | [M - OEt]⁺ |
| 199 | [M - COOEt]⁺ |
| 127 | [C₆H₃F₂CH₂]⁺ |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3000-2850 | C-H stretch (aliphatic) |
| ~ 1750-1730 | C=O stretch (ester) |
| ~ 1600, 1500 | C=C stretch (aromatic) |
| ~ 1300-1100 | C-O stretch |
| ~ 1200-1000 | C-F stretch |
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the nucleophilic substitution of a 2,4-difluorobenzyl halide with the enolate of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
2,4-difluorobenzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Solvents for column chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
To a solution of diethyl malonate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Cool the mixture back to 0 °C and add a solution of 2,4-difluorobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 300, 400, or 500 MHz spectrometer.
-
The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable standard for ¹⁹F NMR.
Mass Spectrometry (MS):
-
Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The sample should be introduced directly or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Infrared (IR) Spectroscopy:
-
IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CHCl₃).
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow
Caption: General workflow for synthesis and characterization.
The Strategic Role of Fluorine Atoms in Diethyl (2,4-difluorophenyl)propanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This technical guide delves into the pivotal role of the two fluorine atoms in Diethyl (2,4-difluorophenyl)propanedioate, a compound of interest in drug discovery. By examining its properties in the context of its non-fluorinated and mono-fluorinated analogs, we can elucidate the strategic advantages conferred by the 2,4-difluoro substitution pattern. This analysis is particularly relevant in the exploration of novel therapeutics targeting the central nervous system, where fine-tuning of molecular properties is paramount for efficacy and safety.
While direct and comprehensive experimental data for this compound is limited in publicly accessible literature, we can infer its properties and the role of its fluorine atoms by analyzing data from its structural analogs: Diethyl phenylpropanedioate and Diethyl (4-fluorophenyl)propanedioate. Furthermore, studies on related fluorinated phenylpropanoid structures suggest a potential role as anticonvulsant agents, possibly through the modulation of GABA-A receptors.
The Impact of Fluorination on Physicochemical Properties
The strategic placement of fluorine atoms on the phenyl ring of Diethyl phenylpropanedioate induces significant changes in its electronic and steric properties, which in turn influence its lipophilicity, metabolic stability, and binding interactions.
Table 1: Physicochemical Properties of Diethyl phenylpropanedioate and its Fluorinated Analogs
| Property | Diethyl phenylpropanedioate | Diethyl (4-fluorophenyl)propanedioate | This compound (Predicted) |
| Molecular Weight ( g/mol ) | 236.26 | 254.25 | 272.24 |
| LogP (Octanol-Water) | 2.71 | ~2.9 - 3.1 | ~3.1 - 3.4 |
| pKa (of α-carbon proton) | ~11-13 | ~10-12 | ~9-11 |
| Boiling Point (°C) | 170-172 (at 14 mmHg) | 161-162 (at 15 Torr) | Higher than mono-fluoro analog |
| Density (g/mL) | 1.095 | 1.173 | Higher than mono-fluoro analog |
| Refractive Index | 1.491 | 1.488 | Similar to or slightly higher than mono-fluoro analog |
Note: Predicted values for this compound are based on general trends observed with fluorination.
The introduction of fluorine, the most electronegative element, has a profound electron-withdrawing effect on the phenyl ring. This effect is twofold in the 2,4-difluoro substitution pattern:
-
Increased Lipophilicity (LogP): While fluorine is highly electronegative, its small size allows it to replace hydrogen without significant steric hindrance. The C-F bond is highly polarized, yet the overall contribution to lipophilicity is complex. In many cases, aromatic fluorination increases lipophilicity, which can enhance membrane permeability and access to biological targets within the central nervous system. The predicted increase in LogP for the difluorinated compound suggests potentially improved brain penetration.
-
Increased Acidity (Lower pKa): The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the α-carbon proton of the propanedioate moiety. This enhanced acidity can be crucial for certain biological interactions where the enolate form of the molecule is the active species.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. The presence of fluorine atoms at the 2 and 4 positions can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound.
The Influence of Fluorine Atoms on Biological Activity
The proposed mechanism of action for some anticonvulsants involves the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Positive allosteric modulators of GABA-A receptors enhance the effect of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
The fluorine atoms in this compound can contribute to its potential biological activity in several ways:
-
Enhanced Target Binding: The electron-withdrawing properties of the fluorine atoms can alter the charge distribution of the phenyl ring, potentially leading to more favorable electrostatic or dipole-dipole interactions with amino acid residues in the binding pocket of a target protein like the GABA-A receptor.
-
Conformational Control: The presence of a fluorine atom at the ortho position (position 2) can introduce a conformational bias, restricting the rotation of the phenyl ring. This conformational rigidity can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity.
-
Improved Pharmacokinetics: As mentioned earlier, increased lipophilicity and metabolic stability due to fluorination can lead to better absorption, distribution, and a longer duration of action, all of which are desirable properties for a drug candidate.
Experimental Protocols
To rigorously assess the role of the fluorine atoms in this compound, a series of experiments are necessary. Below are detailed methodologies for key experiments.
Synthesis of this compound
Reaction: Nucleophilic aromatic substitution of 1,3-difluorobenzene with the enolate of diethyl malonate.
Materials:
-
1,3-Difluorobenzene
-
Diethyl malonate
-
Sodium hydride (NaH) or other suitable base (e.g., sodium ethoxide)
-
Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the enolate.
-
Add 1,3-difluorobenzene (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
In Vitro Evaluation of GABA-A Receptor Modulation
Assay: Electrophysiological recording of GABA-evoked currents in Xenopus oocytes or mammalian cells expressing GABA-A receptors.
Materials:
-
Human GABA-A receptor subunits (e.g., α1, β2, γ2) expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells)
-
GABA (gamma-aminobutyric acid)
-
This compound and its non-fluorinated and mono-fluorinated analogs
-
Two-electrode voltage-clamp or patch-clamp setup
-
Recording solutions (e.g., frog Ringer's solution for oocytes)
Procedure:
-
Prepare Xenopus oocytes or cultured mammalian cells expressing the desired GABA-A receptor subtype.
-
For two-electrode voltage-clamp recording in oocytes, impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -60 mV.
-
Perfuse the oocyte with the recording solution.
-
Apply a control concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
After washing out the GABA, co-apply the same concentration of GABA with varying concentrations of this compound or its analogs.
-
Record the potentiation or inhibition of the GABA-evoked current.
-
Construct concentration-response curves to determine the EC50 or IC50 of the test compounds for GABA-A receptor modulation.
Visualizing the Impact of Fluorination
The following diagrams illustrate the conceptual workflow for evaluating the role of fluorine atoms and a potential signaling pathway involving GABA-A receptor modulation.
Caption: Experimental workflow for comparative analysis.
Caption: Proposed mechanism of GABA-A receptor modulation.
Conclusion
The strategic incorporation of two fluorine atoms at the 2 and 4 positions of the phenyl ring in this compound is predicted to significantly enhance its drug-like properties. These modifications are expected to increase lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles. Furthermore, the electronic and conformational effects of the fluorine atoms may result in enhanced binding affinity for biological targets such as the GABA-A receptor, a key player in neuronal inhibition. The presented experimental protocols provide a roadmap for the synthesis and biological evaluation of this compound and its analogs, which will be crucial for validating these hypotheses and exploring its therapeutic potential, particularly in the context of anticonvulsant drug discovery. Further quantitative structure-activity relationship (QSAR) studies are warranted to build a more comprehensive understanding of the role of fluorine in this class of molecules.
The Strategic Integration of Fluorinated Malonic Esters in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a paramount approach for modulating chemical and biological properties. Fluorinated malonic esters have emerged as powerful and versatile building blocks in this endeavor. Their unique electronic characteristics and synthetic accessibility have positioned them as indispensable tools for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis, properties, and core applications of fluorinated malonic esters, supplemented with detailed experimental protocols and quantitative data.
Introduction: The Impact of Fluorine in Synthesis
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. The high electronegativity of fluorine can influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in the development of fluorinated pharmaceuticals and advanced materials. Fluorinated malonic esters, such as diethyl fluoromalonate and diethyl difluoromalonate, serve as key intermediates, providing a reliable method for the introduction of fluorine at sp³-hybridized carbon centers.
Synthesis of Fluorinated Malonic Esters
The preparation of fluorinated malonic esters can be achieved through several synthetic routes. A common and effective method involves the direct fluorination of malonic esters using an electrophilic fluorine source.
General Synthesis Protocol for Diethyl Fluoromalonate
A widely employed method for the synthesis of diethyl fluoromalonate involves the use of a triethylamine-hydrogen fluoride complex in the presence of an oxidizing agent like iodosylbenzene.
Experimental Protocol:
-
In a Teflon test tube equipped with a magnetic stir bar, add iodosylbenzene (2.5 mmol), triethylamine pentahydrogen fluoride salt (4.0 mmol), and 1,2-dichloroethane (1 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired malonic ester (1.0 mmol) and an additional 1 mL of 1,2-dichloroethane.
-
Seal the test tube and heat the reaction mixture at 70°C for 24 hours with continuous stirring.
-
After cooling, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane eluent to yield diethyl fluoromalonate.
Synthesis Yields
The choice of fluorinating agent and reaction conditions significantly impacts the yield of the desired fluorinated malonic ester.
| Starting Material | Fluorinating Agent/Conditions | Product | Yield (%) | Reference |
| Diethyl Malonate | Et₃N·5HF, PhIO, DCE, 70°C, 24h | Diethyl Fluoromalonate | 85 | |
| Diethyl Malonate | Copper nitrate hemi(pentahydrate), F₂, MeCN, 0-5°C, 2h | Diethyl Fluoromalonate | 94 | |
| Diethyl Chloromalonate | HF, 1,5-diazabicyclo[4.3.0]non-5-ene, 80°C, 12h | Diethyl Fluoromalonate | 83 |
Physicochemical Properties and Characterization
The introduction of one or more fluorine atoms onto the central carbon of a malonic ester has a pronounced effect on its acidity and reactivity. The electron-withdrawing nature of fluorine increases the acidity of the α-proton, facilitating enolate formation.
Physical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/mL) | ¹⁹F NMR (CDCl₃, δ ppm) | Reference |
| Diethyl Fluoromalonate | C₇H₁₁FO₄ | 178.16 | 121-122 (30 mmHg) | 1.129 | -195.17 (d, J=48.5 Hz) | |
| Diethyl Difluoromalonate | C₇H₁₀F₂O₄ | 196.15 | - | - | - |
¹H NMR Data for Diethyl Fluoromalonate (400 MHz, CDCl₃): δ 5.28 (d, J=48.5 Hz, 1H, CHF), 4.33 (q, J=7.0 Hz, 4H, CH₂), 1.34 (t, J=7.0 Hz, 6H, CH₃).
¹³C NMR Data for Diethyl Fluoromalonate (100 MHz, CDCl₃): δ 163.9 (d, J=24 Hz), 85.2 (d, J=195 Hz), 62.6, 13.9.
Key Reactions in Organic Synthesis
Fluorinated malonic esters are versatile substrates for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex fluorinated molecules.
Caption: Workflow for the synthesis and purification of diethyl fluoromalonate.
Alkylation
The alkylation of fluorinated malonic esters is a cornerstone reaction for C-C bond formation. The acidic α-proton is readily removed by a suitable base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an alkyl halide.
Experimental Protocol for Alkylation:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Add diethyl fluoromalonate (1 equivalent) dropwise to the sodium ethoxide solution at room temperature and stir for 30-60 minutes to ensure complete enolate formation.
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alkylated fluorinated malonic ester by column chromatography.
It is important to note that dialkylation can be a competing side reaction. Careful control of stoichiometry and slow addition of the alkylating agent can favor mono-alkylation.
Decarboxylation
Following alkylation, the resulting substituted fluorinated malonic ester can be hydrolyzed to the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation, yielding a fluorinated carboxylic acid.
General Decarboxylation Procedure:
-
The alkylated diethyl fluoromalonate is hydrolyzed to the corresponding dicarboxylic acid by heating with aqueous acid (e.g., HCl).
-
After hydrolysis, the reaction mixture is heated, often at temperatures ranging from 100-150°C.
-
The β-keto acid intermediate readily loses carbon dioxide through a cyclic transition state to yield the final carboxylic acid product.
Caption: Key synthetic transformations of fluorinated malonic esters.
Applications in Drug Development and Discovery
The unique properties imparted by fluorine make fluorinated malonic esters highly valuable in medicinal chemistry. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, modulate the pKa of nearby functional groups to improve bioavailability, and increase binding affinity to target proteins.
Fluorinated malonic esters are key starting materials for the synthesis of a variety of bioactive molecules, including anti-cancer agents and novel antibiotics. Their ability to serve as precursors to fluorinated amino acids and heterocyclic compounds further expands their utility in the development of new therapeutic agents.
Conclusion
Fluorinated malonic esters represent a critically important class of reagents in modern organic synthesis. Their accessibility, coupled with their versatile reactivity in fundamental transformations such as alkylation and decarboxylation, provides a robust platform for the synthesis of a wide array of fluorinated compounds. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of these building blocks is essential for the design and creation of next-generation pharmaceuticals and advanced materials. The continued development of novel synthetic methods involving fluorinated malonic esters will undoubtedly fuel further innovation in these vital scientific fields.
An In-Depth Technical Guide to Diethyl (2,4-difluorophenyl)propanedioate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (2,4-difluorophenyl)propanedioate, also known as diethyl 2-(2,4-difluorophenyl)malonate, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a difluorinated phenyl ring attached to a malonate ester, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor to certain antifungal agents. This technical guide provides a comprehensive overview of the discovery, history, detailed synthesis protocols, and applications of this important compound.
Introduction and Historical Context
The development of fluorinated organic compounds has been a major focus in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The synthesis of specifically substituted phenylmalonates, such as this compound, emerged from the need for versatile intermediates in the creation of novel therapeutic agents.
While the precise date and individual credited with the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the development of fluorine-containing pharmaceuticals. Patent literature from the mid-1990s, particularly related to the synthesis of antifungal agents, provides the earliest detailed accounts of its preparation and utility. For instance, patent WO1995007895A1, filed in the mid-1990s, describes the synthesis of this compound as a key intermediate. This suggests that its development was driven by the pharmaceutical industry's search for efficient synthetic routes to complex molecules.
Synthesis of this compound
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of the diethyl malonate enolate with an activated 2,4-difluorophenyl electrophile.
General Reaction Scheme
The overall transformation can be represented as follows:
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl (2,4-difluorophenyl)propanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2,4-difluorophenyl)propanedioate is a valuable precursor in the synthesis of various heterocyclic compounds, particularly those bearing a 2,4-difluorophenyl substituent. This structural motif is of significant interest in medicinal chemistry due to the ability of fluorine atoms to modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds—barbiturates and pyrimidines—utilizing this compound as the key starting material. The methodologies described are based on established cyclocondensation reactions and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Synthesis of 5-(2,4-difluorophenyl)barbituric Acid
Barbiturates are a class of compounds derived from barbituric acid and have been widely studied for their activity as central nervous system depressants. The synthesis of 5-substituted barbiturates is a classic example of the condensation reaction between a substituted malonic ester and urea.[1][2]
Reaction Pathway
The synthesis of 5-(2,4-difluorophenyl)barbituric acid involves the cyclocondensation of this compound with urea in the presence of a strong base, typically sodium ethoxide. The base facilitates the deprotonation of urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonate ester to form the heterocyclic ring.[1][2][3]
Experimental Protocol
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent).
-
In a separate flask, dissolve dry urea (1 equivalent) in hot absolute ethanol.
-
Condensation: Add the urea solution to the reaction mixture. Upon mixing, a precipitate of the sodium salt of the barbiturate may begin to form.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours to ensure the completion of the reaction.[4]
-
Work-up: After cooling, add water to dissolve the solid precipitate.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution until it is acidic to litmus paper. This will precipitate the 5-(2,4-difluorophenyl)barbituric acid.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Time | 6 - 8 hours | [4] |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | [5] |
| Typical Yield | 70 - 85% (based on similar syntheses) | [4] |
Synthesis of 2-Amino-4,6-dihydroxy-5-(2,4-difluorophenyl)pyrimidine
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous biologically active compounds. A common synthetic route to 2-amino-4,6-dihydroxypyrimidines is the condensation of a malonic ester with guanidine.[6][7]
Reaction Pathway
The synthesis of 2-amino-4,6-dihydroxy-5-(2,4-difluorophenyl)pyrimidine is achieved through the base-catalyzed cyclocondensation of this compound with guanidine hydrochloride. A strong base, such as sodium methoxide or ethoxide, is used to deprotonate guanidine, which then undergoes a condensation reaction with the malonate to form the pyrimidine ring.[6]
Experimental Protocol
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Methanol
-
10% Hydrochloric Acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of Sodium Methoxide: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5-2 equivalents) in absolute methanol in a round-bottomed flask fitted with a reflux condenser and a drying tube.
-
Reaction Setup: To the sodium methoxide solution, add guanidine hydrochloride (1 equivalent) and stir for a few minutes.[6]
-
Addition of Malonate: Slowly add this compound (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Precipitation: Dissolve the resulting solid in a minimum amount of water and adjust the pH to approximately 6 with 10% hydrochloric acid. This will cause the product to precipitate.[6]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash sequentially with distilled water and ethanol to obtain the pure 2-amino-4,6-dihydroxy-5-(2,4-difluorophenyl)pyrimidine.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Time | 3 - 4 hours | [6] |
| Reaction Temperature | Reflux (approx. 65 °C for methanol) | [6] |
| Typical Yield | 80 - 95% (based on similar syntheses) | [6] |
Conclusion
This compound serves as a versatile and efficient building block for the synthesis of 5-aryl substituted barbiturates and pyrimidines. The protocols outlined in these application notes are robust and can be adapted for the synthesis of a variety of analogues for further investigation in drug discovery and development programs. The presence of the 2,4-difluorophenyl moiety in the resulting heterocyclic compounds makes them attractive candidates for biological screening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of Diethyl (2,4-difluorophenyl)propanedioate
Introduction
The alkylation of diethyl (2,4-difluorophenyl)propanedioate is a key chemical transformation for the synthesis of various organic molecules, particularly in the development of pharmaceuticals and other biologically active compounds. This process involves the introduction of an alkyl group to the carbon atom situated between the two ester functionalities, leveraging the acidity of the alpha-hydrogen. This document provides a detailed experimental protocol for this alkylation, based on established methodologies for malonic ester synthesis.
The reaction proceeds via the deprotonation of the active methylene group by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the desired C-alkylated product.[1][2][3] Careful control of reaction conditions is crucial to favor mono-alkylation and minimize the formation of dialkylated byproducts.[1][4]
Data Presentation
The success of the alkylation reaction is dependent on several factors, including the choice of base, solvent, and the nature of the alkylating agent. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Condition 1: Mono-alkylation | Condition 2: Di-alkylation |
| Base | Sodium Ethoxide (NaOEt) | Sodium Ethoxide (NaOEt) |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Stoichiometry (Base) | 1.0 equivalent | 2.0 equivalents (stepwise addition) |
| Stoichiometry (Alkylating Agent) | 1.0 equivalent | 2.0 equivalents (stepwise addition) |
| Temperature | Reflux | Reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Expected Product | Diethyl alkyl-(2,4-difluorophenyl)propanedioate | Diethyl dialkyl-(2,4-difluorophenyl)propanedioate |
Experimental Protocol
This protocol details the mono-alkylation of this compound using a generic alkyl halide (R-X).
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (R-X)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. The mixture will exotherm and produce hydrogen gas. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.[4][5]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.[4]
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure diethyl alkyl-(2,4-difluorophenyl)propanedioate.[4]
Safety Precautions:
-
Handle sodium metal with extreme care as it reacts violently with water.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: General mechanism for the alkylation of this compound.
References
Application Notes and Protocols: Diethyl (2,4-difluorophenyl)propanedioate in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is widely employed in the synthesis of fine chemicals, polymers, and key intermediates for pharmaceuticals.[3][4] The use of fluorinated building blocks, such as diethyl (2,4-difluorophenyl)propanedioate, in these reactions is of significant interest to the pharmaceutical industry due to the often-enhanced metabolic stability and binding affinity conferred by fluorine atoms in drug candidates.
These application notes provide a detailed overview and experimental protocols for the use of this compound as the active methylene component in Knoevenagel condensation reactions.
Reaction Principle
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield the final α,β-unsaturated product.[2][5] The presence of two electron-withdrawing ester groups in this compound increases the acidity of the α-hydrogen, facilitating its removal by a weak base to form a stabilized enolate. This enolate then acts as the nucleophile.
A general mechanism for the Knoevenagel condensation is depicted below:
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are generalized for the Knoevenagel condensation of an aromatic aldehyde with this compound.
Protocol 1: Piperidine-Catalyzed Condensation in Toluene
This protocol utilizes a common weak base catalyst and azeotropic removal of water to drive the reaction to completion.[6]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the aromatic aldehyde (1.1 eq), and toluene (sufficient to fill the flask to about half).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with additional toluene or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: L-Proline Catalyzed Condensation in Ethanol
This method represents a greener approach using an organocatalyst in a more environmentally benign solvent.[7][8]
Materials:
-
This compound
-
Aromatic aldehyde
-
L-Proline
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Add L-proline (0.1-0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product as described in Protocol 1.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Knoevenagel condensation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes and Protocols: Synthesis of Antifungal Agents Utilizing Diethyl (2,4-difluorophenyl)propanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel and efficient synthetic routes to potent antifungal agents. Triazole antifungals, such as Fluconazole and Voriconazole, are mainstays in the clinical setting, renowned for their broad-spectrum activity and favorable safety profiles. A key structural motif in many of these potent antifungals is the 2,4-difluorophenyl group. Diethyl (2,4-difluorophenyl)propanedioate serves as a versatile and strategic starting material for the synthesis of crucial intermediates in the production of these life-saving drugs.
This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and the subsequent conversion to the active pharmaceutical ingredients, Fluconazole and Voriconazole, starting from this compound.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence starting with the hydrolysis and decarboxylation of this compound to yield 2-(2,4-difluorophenyl)acetic acid. This intermediate is then converted to a key α-haloketone, 2-chloro-1-(2,4-difluorophenyl)ethanone, a common precursor for various triazole antifungals. Subsequently, the introduction of the 1,2,4-triazole moiety, followed by further functionalization, leads to the final drug molecules.
Caption: General synthetic scheme from this compound to antifungal agents.
Key Synthetic Intermediates and Their Preparation
The synthesis of Fluconazole and Voriconazole from this compound hinges on the efficient preparation of key intermediates. The following sections detail the experimental protocols for these transformations.
Step 1: Synthesis of 2-(2,4-Difluorophenyl)acetic acid
Table 1: Reaction Parameters for the Synthesis of 2-(2,4-Difluorophenyl)acetic acid
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagents | Aqueous HBr, Acetic Acid | |
| Solvent | Acetic Acid/Water | |
| Temperature | Reflux | |
| Reaction Time | Not specified | - |
| Product | 2-(2,4-Difluorophenyl)acetic acid | |
| Yield | Good preparative yield (exact % not specified) |
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add a mixture of aqueous hydrobromic acid and glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for a period sufficient for complete hydrolysis and decarboxylation (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2,4-difluorophenyl)acetic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
This key intermediate is typically synthesized via a Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride.
Table 2: Reaction Parameters for the Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
| Parameter | Value | Reference |
| Starting Material | 1,3-Difluorobenzene | |
| Reagents | Chloroacetyl chloride, Anhydrous Aluminum trichloride | |
| Solvent | Not specified (often a chlorinated solvent or excess arene) | - |
| Temperature | 30-55°C | |
| Reaction Time | ~5.5 hours | |
| Product | 2-Chloro-1-(2,4-difluorophenyl)ethanone | |
| Yield | Not specified | - |
Experimental Protocol:
-
In a flask equipped with a stirrer, thermometer, and reflux condenser, add 1,3-difluorobenzene and anhydrous aluminum trichloride.
-
Stir the mixture at 30-35°C for 30 minutes.
-
Slowly add chloroacetyl chloride, maintaining the reaction temperature.
-
After the addition is complete, raise the temperature to 50-55°C and continue stirring until the evolution of hydrogen chloride gas ceases (approximately 5 hours).
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by distillation or recrystallization.
Synthesis of Fluconazole
The synthesis of Fluconazole from 2-chloro-1-(2,4-difluorophenyl)ethanone proceeds through the formation of a triazolyl ethanone intermediate, followed by epoxidation and subsequent reaction with a second equivalent of 1,2,4-triazole.
Caption: Synthetic pathway to Fluconazole.
Table 3: Key Reaction Steps and Yields for Fluconazole Synthesis
| Step | Starting Material | Product | Key Reagents | Yield | Reference |
| 1 | 2-Chloro-1-(2,4-difluorophenyl)ethanone | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 1,2,4-Triazole, Triethylamine | Not Specified | |
| 2 | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | Trimethylsulfoxonium iodide, NaOH | Not Specified | |
| 3 | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | Fluconazole | 1,2,4-Triazole, K2CO3 | Not Specified |
Experimental Protocols:
-
Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone:
-
Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone in ethyl acetate.
-
Add 1,2,4-triazole and triethylamine.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter off any solids, and wash the filtrate.
-
Concentrate the filtrate and purify the residue to obtain the product.
-
-
Synthesis of 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole:
-
To a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in toluene, add trimethylsulfoxonium iodide.
-
Add a solution of sodium hydroxide.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool, dilute with water, and extract with an organic solvent.
-
Wash and dry the organic layer, then concentrate to obtain the epoxide intermediate.
-
-
Synthesis of Fluconazole:
-
To a solution of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole in DMF, add 1,2,4-triazole and potassium carbonate.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by recrystallization to obtain Fluconazole.
-
Synthesis of Voriconazole
The synthesis of Voriconazole from the common intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves a condensation reaction with a pyrimidine derivative.
Caption: Synthetic pathway to Voriconazole.
Table 4: Key Reaction Steps and Yields for Voriconazole Synthesis
| Step | Starting Material | Product | Key Reagents | Yield | Reference |
| 1 | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 4-Chloro-6-ethyl-5-fluoropyrimidine, Lithium diisopropylamide (LDA) | Not specified | U.S. Patent 2008/0194820 A1 |
| 2 | (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Voriconazole | 10% Pd/C, R-(-)-camphor-10-sulphonic acid | Not specified | U.S. Patent 6,586,594 |
Experimental Protocols:
-
Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol:
-
In an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
-
Cool the LDA solution to a low temperature (e.g., -78°C).
-
Add a solution of 4-chloro-6-ethyl-5-fluoropyrimidine in THF.
-
Then, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.
-
Purify the diastereomeric mixture by column chromatography.
-
-
Synthesis of Voriconazole:
-
The separated diastereomer is then subjected to reduction, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The resulting racemic mixture is then resolved using a chiral resolving agent, such as R-(-)-camphor-10-sulphonic acid, to isolate the desired (2R,3S)-enantiomer, Voriconazole.
-
Conclusion
This compound is a valuable starting material for the synthesis of key intermediates used in the production of the clinically important antifungal agents Fluconazole and Voriconazole. The synthetic routes outlined in these application notes provide a framework for researchers and drug development professionals to access these vital medicines. The provided protocols, while requiring optimization for specific laboratory conditions, offer a solid foundation for the synthesis of these and other novel triazole-based antifungal compounds. Further research into more efficient and greener synthetic methodologies starting from this versatile precursor is encouraged to improve the accessibility and affordability of these life-saving drugs.
Application Notes and Protocols: Synthesis of Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate is a key intermediate in the synthesis of various pharmaceutical compounds, notably the antifungal agent posaconazole. This document provides a detailed step-by-step protocol for the synthesis of this malonate derivative via the alkylation of diethyl malonate with 1-(1-chloromethylvinyl)-2,4-difluorobenzene. The protocol is based on established chemical principles and patent literature.
Overall Reaction Scheme
The synthesis involves a nucleophilic substitution reaction where the enolate of diethyl malonate displaces the chloride from 1-(1-chloromethylvinyl)-2,4-difluorobenzene.
Caption: Overall synthesis workflow for Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |
| 1-(1-chloromethylvinyl)-2,4-difluorobenzene | 149809-34-7 | 190.61 | 37.72 g (0.20 mol) | Key electrophile |
| Diethyl malonate | 105-53-3 | 160.17 | 90.5 mL (0.60 mol) | Nucleophile, used in excess |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 1310-73-2 (NaOH) | 40.00 (NaOH) / 56.11 (KOH) | 12.00 g (0.30 mol) (NaOH) | Base for deprotonation |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | Anhydrous, reaction solvent |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | For workup |
| Diethyl ether or Ethyl acetate | 60-29-7 | 74.12 | As needed | Extraction solvent |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | As needed | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 (MgSO₄) | 120.37 (MgSO₄) | As needed | Drying agent |
Equipment
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Beakers and graduated cylinders
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 37.72 g (0.20 mol) of 1-(1-chloromethylvinyl)-2,4-difluorobenzene in 100 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred solution, add 12.00 g (0.30 mol) of powdered sodium hydroxide (or 16.83 g of potassium hydroxide) followed by the addition of 90.5 mL (0.60 mol) of diethyl malonate.
-
Reaction: Stir the resulting mixture at room temperature (approximately 15-35 °C) for 8-10 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, add 300 mL of deionized water to the reaction mixture and continue stirring for an additional hour.[1]
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with a 5% aqueous solution of sodium hydroxide to remove any unreacted diethyl malonate, followed by washing with deionized water and then with brine until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to yield the pure Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value |
| Reactants | |
| 1-(1-chloromethylvinyl)-2,4-difluorobenzene | 37.72 g (0.20 mol) |
| Diethyl malonate | 90.5 mL (0.60 mol) |
| Base (NaOH) | 12.00 g (0.30 mol) |
| Reaction Conditions | |
| Solvent | DMSO (100 mL) |
| Temperature | Room Temperature (15-35 °C) |
| Reaction Time | 8-10 hours |
| Product | |
| Theoretical Yield | ~65.6 g |
| Appearance | Oily liquid |
Characterization
The identity and purity of the synthesized Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include triplets and quartets for the ethyl ester groups, a triplet for the malonate methine proton, a doublet for the allylic methylene protons, and signals in the aromatic region for the difluorophenyl group, as well as vinylic proton signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include those for the carbonyl carbons of the esters, the carbons of the ethyl groups, the malonate methine and methylene carbons, the vinylic carbons, and the aromatic carbons of the difluorophenyl ring (with C-F couplings).
-
MS (Mass Spectrometry): The molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₈F₂O₄, MW: 328.31 g/mol ) should be observed.
-
IR (Infrared Spectroscopy): Characteristic absorption bands for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), C-F stretching, and C=C stretching should be present.
Logical Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application of Diethyl (2,4-difluorophenyl)propanedioate in Agrochemical Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2,4-difluorophenyl)propanedioate and its derivatives are key precursors in the synthesis of a significant class of agrochemicals, particularly potent triazole-based fungicides. The presence of the 2,4-difluorophenyl moiety is crucial for the biological activity of these compounds, which primarily function by disrupting the fungal cell membrane. This document provides an overview of the application, mechanism of action, and synthesis of agrochemicals derived from this important chemical building block.
The primary application of this compound in the agrochemical industry is as a starting material for the creation of fungicides that inhibit the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to cell lysis and death.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fungicides derived from precursors containing the 2,4-difluorophenyl group, particularly triazoles, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, the synthesis of ergosterol is halted, leading to an accumulation of toxic sterol intermediates and disruption of the fungal cell membrane's integrity and function.[1] This mechanism of action is highly effective against a broad spectrum of fungal pathogens.[4][5]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole fungicides.
Quantitative Data: Antifungal Efficacy
The following table summarizes the in vitro antifungal activity of various triazole compounds containing the 2,4-difluorophenyl moiety against different fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL.
| Compound Reference | Fungal Species | MIC (μg/mL) |
| Compound 21b (N-(4-chlorobenzyl) derivative) | Candida albicans | 0.063–0.5 |
| Candida glabrata | 0.063–0.5 | |
| Candida parapsilosis | 0.063–0.5 | |
| Candida krusei | 0.063–0.5 | |
| Candida tropicalis | 0.063–0.5 | |
| Compound 7 (4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol) | Aspergillus niger | 25 |
| Compound 6 (5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl)-1,2,4-triazole-3-thione) | Aspergillus flavus | High Activity |
| Aspergillus versicolor | High Activity | |
| Aspergillus ochraceus | High Activity | |
| Aspergillus niger | High Activity | |
| Trichoderma viride | High Activity | |
| Penicillium funiculosum | High Activity |
Experimental Protocols
The synthesis of triazole fungicides from this compound derivatives typically involves the formation of a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[6][7] This intermediate serves as a versatile scaffold for further chemical modifications to generate a diverse range of potent antifungal agents.
Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol outlines the synthesis of a key intermediate for triazole fungicides.
Materials:
-
Diethyl (2,4-difluorophenyl)malonate (or a similar precursor)
-
1H-1,2,4-triazole
-
Sodium hydride (NaH)
-
Appropriate solvents (e.g., DMF, THF)
-
Reagents for subsequent reaction steps (e.g., Grignard reagents, reducing agents)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Formation of the Malonate Enolate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride in anhydrous DMF. Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of diethyl (2,4-difluorophenyl)malonate in anhydrous DMF to the stirred suspension.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Nucleophilic Substitution: Add a solution of a suitable leaving group-containing triazole precursor (e.g., 1-bromo-1H-1,2,4-triazole) dropwise to the enolate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Decarboxylation: Quench the reaction by carefully adding water. Acidify the mixture with dilute HCl. Heat the mixture to reflux to effect decarboxylation, resulting in the formation of a ketone.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[6][7]
Protocol 2: In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol describes a standard method for evaluating the antifungal efficacy of synthesized compounds.
Materials:
-
Synthesized triazole compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standard density (e.g., 1-5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the culture medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (fungus in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. Determine the MIC visually or by measuring the optical density at a specific wavelength.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development of novel triazole fungicides, from precursor synthesis to biological evaluation.
Caption: A generalized workflow for agrochemical development using the specified precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyl (2,4-difluorophenyl)propanedioate as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2,4-difluorophenyl)propanedioate is a versatile precursor molecule in the synthesis of various active pharmaceutical ingredients (APIs), particularly within the class of triazole antifungals. Its core structure, featuring a 2,4-difluorophenyl moiety, is a key pharmacophore in several potent antifungal agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates for these APIs. The protocols are designed to be a valuable resource for researchers and professionals engaged in drug discovery and development.
The primary mechanism of action for triazole antifungal drugs derived from this precursor is the inhibition of the fungal enzyme cytochrome P450 14α-demethylase (CYP51).[1][2][3][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane integrity and inhibiting fungal growth.[2][3]
Data Presentation
The following tables summarize quantitative data for key reaction steps in the synthesis of triazole antifungal intermediates. While a direct, one-pot synthesis from this compound to a final API is not commonly reported, the following data for analogous and subsequent reactions provide valuable benchmarks for yield and purity expectations.
Table 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone from a Precursor
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-Triazole | Nano-SSA, Toluene | Reflux | 0.5 (activation) + reaction time | 80 | >95 (recrystallized) | [6] |
| 2 | 2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-Triazole | Potassium Carbonate, Acetone | Reflux | 20 | 82.6 | Not specified | [7] |
Table 2: Synthesis of Fluconazole from 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Intermediate
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Overall Yield (%) | Reference |
| 1 | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Trimethylsulfoxonium iodide, NaOH, Toluene/Water | Not specified | Not specified | ~70 (crude) | [8] |
| 2 | Oxirane intermediate, 1,2,4-Triazole | K2CO3, DMF | Hot | Not specified | 44 (from epoxide) | [9] |
Experimental Protocols
The following protocols describe a plausible synthetic route from this compound to a key triazole intermediate, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (a fluconazole analogue), based on established organic synthesis principles such as malonic ester hydrolysis, decarboxylation, and subsequent functional group transformations.
Protocol 1: Hydrolysis and Decarboxylation of this compound to 2-(2,4-difluorophenyl)acetic acid
This procedure is based on standard malonic ester synthesis protocols.[10]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of NaOH or KOH (2.5 equivalents) in water to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours to ensure complete hydrolysis of the esters.
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 1-2. This will protonate the carboxylate and initiate decarboxylation.
-
Gently heat the acidified mixture to 50-60 °C for 1-2 hours to drive the decarboxylation to completion (evolution of CO₂ gas will be observed).
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude 2-(2,4-difluorophenyl)acetic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol from a Diol Intermediate
This protocol outlines the synthesis from a diol intermediate, which can be conceptually derived from the reduction of the initial malonate ester. A patent describes the synthesis of a similar diol from a related malonate.[11]
Materials:
-
2-(2,4-Difluorophenyl)propane-1,3-diol (conceptual intermediate)
-
Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Activation of the Diol: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(2,4-difluorophenyl)propane-1,3-diol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) followed by the dropwise addition of thionyl chloride or methanesulfonyl chloride (2.1 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the activated diol intermediate (e.g., a cyclic sulfite or dimesylate).
-
Nucleophilic Substitution with Triazole: In a separate flask, suspend 1,2,4-triazole (2.5 equivalents) and potassium carbonate (3 equivalents) in DMF.
-
Add the activated diol intermediate from the previous step to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Visualizations
Synthetic Workflow from this compound
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable Synthesis of Diethyl (2,4-difluorophenyl)propanedioate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl (2,4-difluorophenyl)propanedioate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a difluorinated phenyl ring attached to a malonate group, makes it a versatile intermediate for introducing this moiety into larger, more complex molecules. This application note provides a detailed, scalable protocol for the synthesis of this compound via a malonic ester synthesis pathway. The described method is designed for robust performance and high yield, suitable for laboratory and pilot-plant scale production.
Core Reaction:
The synthesis proceeds via the alkylation of diethyl malonate with 2,4-difluorobenzyl bromide using a strong base, such as sodium ethoxide, in an appropriate solvent like ethanol. This classic malonic ester synthesis is a reliable and well-understood method for forming carbon-carbon bonds.[1][2]
Experimental Protocol
This protocol outlines the synthesis of this compound on a multi-gram scale.
Materials:
-
Diethyl malonate
-
Anhydrous Ethanol
-
Sodium metal
-
2,4-Difluorobenzyl bromide
-
Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol while stirring. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Formation of the Malonate Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise via the addition funnel to the stirred sodium ethoxide solution. The formation of the sodium salt of diethyl malonate may result in a thick slurry.
-
Alkylation Reaction: To the stirred malonate enolate suspension, add a solution of 2,4-difluorobenzyl bromide in a minimal amount of anhydrous ethanol or toluene dropwise from the addition funnel. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by distillation or under reduced pressure. To the residue, add water to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or toluene. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers sequentially with water, saturated aqueous ammonium chloride solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.
Data Presentation
The following table summarizes the quantitative data for a representative scale-up synthesis.
| Parameter | Value |
| Reactants | |
| Diethyl malonate | 1.1 eq |
| Sodium | 1.0 eq |
| 2,4-Difluorobenzyl bromide | 1.0 eq |
| Solvents | |
| Anhydrous Ethanol | ~10 mL / g of Sodium |
| Diethyl Ether / Toluene | Sufficient for extraction |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78-85 °C) |
| Reaction Time | 4-8 hours |
| Work-up & Purification | |
| Quenching Agent | Water |
| Extraction Solvent | Diethyl Ether or Toluene |
| Purification Method | Vacuum Distillation |
| Yield | |
| Expected Yield | 75-85% |
Visualizations
.dot
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Sodium metal reacts violently with water and is flammable. Handle with care under an inert atmosphere if possible.
-
2,4-Difluorobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
The reaction to form sodium ethoxide produces flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
The provided protocol offers a robust and scalable method for the synthesis of this compound. By following these detailed steps, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The malonic ester synthesis approach is a classic and reliable method that can be adapted for various scales of production.
References
Application Notes and Protocols for Monitoring Diethyl (2,4-difluorophenyl)propanedioate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of Diethyl (2,4-difluorophenyl)propanedioate, a key intermediate in the synthesis of various pharmaceutical compounds. The described protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate tracking of reaction progress, quantification of reactants and products, and identification of potential impurities.
Reaction Overview: Synthesis of this compound
The synthesis of this compound is typically achieved through a malonic ester synthesis pathway. This involves the alkylation of diethyl malonate with a suitable 2,4-difluorophenyl halide derivative. A common approach is the reaction of diethyl malonate with 2,4-difluorobenzyl bromide in the presence of a base.
Reaction Scheme:
Key components to monitor:
-
Diethyl malonate (Reactant)
-
2,4-difluorobenzyl bromide (Reactant)
-
This compound (Product)
-
Potential side-products: Dialkylated malonate, unreacted starting materials.
Analytical Methods for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust method for quantifying the disappearance of reactants and the formation of the product. The aromatic nature of the product and one of the reactants allows for sensitive UV detection.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is recommended for optimal separation of reactants, product, and potential impurities.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30 °C
-
-
Injection Volume:
-
10 µL
-
-
Detection Wavelength:
-
254 nm
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Quantification:
-
Create a calibration curve for each reactant and the product using standards of known concentrations. The concentration of each component in the reaction sample can be determined by comparing its peak area to the calibration curve.
-
Data Presentation: HPLC Monitoring of Reaction Progress
| Time (hours) | Diethyl malonate (Area) | 2,4-difluorobenzyl bromide (Area) | This compound (Area) | % Conversion |
| 0 | 1,250,000 | 980,000 | 0 | 0 |
| 1 | 950,000 | 750,000 | 280,000 | 23.5 |
| 2 | 680,000 | 540,000 | 550,000 | 44.9 |
| 4 | 320,000 | 250,000 | 910,000 | 74.5 |
| 6 | 110,000 | 80,000 | 1,150,000 | 94.3 |
| 8 | < 10,000 | < 5,000 | 1,220,000 | > 99 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in the reaction mixture. It provides both quantitative data and mass spectral information for structural confirmation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
-
Column:
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the aromatic compounds.
-
-
Injector Temperature:
-
250 °C
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench the reaction by diluting with 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Add an internal standard (e.g., naphthalene-d8) of known concentration for quantitative analysis.
-
Vortex the sample.
-
Filter through a 0.22 µm syringe filter into a GC vial.
-
-
Data Analysis:
-
Quantify the components by integrating the peak areas of their characteristic ions and comparing them to the internal standard. Identify compounds by matching their mass spectra to a library (e.g., NIST).
-
Data Presentation: GC-MS Quantitative Analysis
| Compound | Retention Time (min) | Target Ion (m/z) | Concentration (mg/mL) |
| Diethyl malonate | 5.8 | 160 | 1.2 |
| 2,4-difluorobenzyl bromide | 8.2 | 206, 208 | 0.5 |
| This compound | 11.5 | 272 | 15.8 |
| Diethyl bis(2,4-difluorobenzyl)malonate | 15.3 | 398 | 0.3 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹H and ¹⁹F NMR, offers a non-destructive and highly accurate method for in-situ or at-line reaction monitoring without the need for extensive sample preparation or calibration curves for each component. The presence of fluorine atoms in the target molecule makes ¹⁹F NMR a particularly powerful tool with a clean background.[1][2][3]
Experimental Protocol: ¹H and ¹⁹F qNMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
Solvent:
-
A deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).
-
-
Internal Standard:
-
A stable compound with a known concentration and a resonance that does not overlap with the signals of interest. For ¹⁹F NMR, a fluorinated compound like 1,3,5-trifluorobenzene can be used.
-
-
¹H NMR Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of scans: 16 or higher for good signal-to-noise.
-
-
¹⁹F NMR Parameters:
-
Pulse sequence: A standard single-pulse experiment with proton decoupling.
-
Relaxation delay (d1): Sufficiently long for quantitative analysis.
-
Number of scans: 32 or higher.
-
-
Sample Preparation (for at-line monitoring):
-
Withdraw an aliquot from the reaction mixture.
-
Add a precise amount of the deuterated solvent containing the internal standard.
-
Transfer the mixture to an NMR tube.
-
-
Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.
-
Carefully phase and baseline correct the spectra.
-
Integrate the signals corresponding to the reactants, product, and internal standard.
-
Calculate the concentration of each analyte using the following formula:
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
M = Molar mass
-
IS = Internal Standard
-
-
Data Presentation: qNMR Reaction Monitoring
| Time (hours) | ¹H NMR Integral (Product CH) | ¹⁹F NMR Integral (Product Ar-F) | Concentration (Product) (mol/L) |
| 0 | 0 | 0 | 0 |
| 1 | 0.25 | 0.52 | 0.04 |
| 2 | 0.51 | 1.05 | 0.08 |
| 4 | 0.98 | 2.01 | 0.16 |
| 6 | 1.35 | 2.78 | 0.22 |
| 8 | 1.48 | 3.05 | 0.24 |
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Simplified reaction pathway for the malonic ester synthesis of the target compound.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl (2,4-difluorophenyl)propanedioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl (2,4-difluorophenyl)propanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable 2,4-difluorobenzyl halide, typically 2,4-difluorobenzyl bromide, in the presence of a base.
Q2: What are the key starting materials and reagents required?
A2: The essential starting materials are diethyl malonate and 2,4-difluorobenzyl bromide. You will also need a suitable base (e.g., sodium ethoxide, sodium hydride) and an anhydrous solvent (e.g., ethanol, dimethylformamide, tetrahydrofuran).
Q3: What is a typical yield for this synthesis?
A3: The yield can vary significantly based on the reaction conditions. Generally, yields for mono-alkylation of diethyl malonate with benzyl halides can range from 50% to over 90% under optimized conditions.[1] Factors such as the choice of base, solvent, reaction temperature, and stoichiometry play a crucial role in determining the final yield.
Q4: What are the major side products I should be aware of?
A4: The most common side product is the dialkylated diethyl malonate, where two molecules of 2,4-difluorobenzyl bromide react with one molecule of diethyl malonate.[2][3] Another potential side reaction is the E2 elimination of the alkyl halide, which becomes more significant with secondary or tertiary halides, though less of a concern with primary benzylic halides.
Q5: How can I purify the final product?
A5: The primary methods for purifying this compound are vacuum distillation and column chromatography.[4] Due to the potential for the boiling points of the mono- and dialkylated products to be close, fractional distillation under reduced pressure is often necessary.[2] For high purity, silica gel column chromatography is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to completely deprotonate the diethyl malonate. 2. Wet Reagents/Solvent: Traces of water can quench the enolate intermediate. 3. Inactive Alkylating Agent: The 2,4-difluorobenzyl bromide may have degraded. | 1. Use a Stronger Base: Consider using sodium hydride (NaH) in an aprotic solvent like DMF or THF for more complete enolate formation.[2] 2. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dried glassware. 3. Check Reagent Quality: Use a fresh bottle of 2,4-difluorobenzyl bromide or purify the existing stock. |
| High Proportion of Dialkylated Product | 1. Excess Base or Alkylating Agent: Using more than one equivalent of base or alkylating agent will favor dialkylation.[3] 2. Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent can lead to reaction with the mono-alkylated product. | 1. Control Stoichiometry: Use a slight excess of diethyl malonate relative to the base and alkylating agent (e.g., 1.1:1:1 ratio). 2. Slow Addition: Add the 2,4-difluorobenzyl bromide dropwise to the reaction mixture over an extended period. |
| Presence of Elimination Byproduct | Reaction Temperature is Too High: Higher temperatures can favor the E2 elimination pathway, especially with stronger bases. | Lower the Reaction Temperature: While heating is often required to drive the reaction to completion, try running the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The mono- and dialkylated products often have very similar polarities, making separation by column chromatography challenging. 2. Close Boiling Points: Fractional distillation may be inefficient if the boiling points of the desired product and impurities are too close. | 1. Optimize Chromatography: Use a long column and a shallow solvent gradient (e.g., starting with a low polarity eluent and gradually increasing the polarity). 2. Chemical Conversion: If separation is extremely difficult, consider hydrolyzing the crude mixture to the corresponding diacids and separating them based on differences in solubility or by recrystallization, followed by re-esterification. |
Data Presentation: Influence of Reaction Conditions
The choice of base and solvent significantly impacts the yield and selectivity of the malonic ester synthesis. The following tables summarize common combinations and their general outcomes.
Table 1: Comparison of Common Bases for Diethyl Malonate Alkylation
| Base | Typical Solvent | Advantages | Disadvantages | Approximate Yield Range (Mono-alkylation) |
| Sodium Ethoxide (NaOEt) | Ethanol | Inexpensive, easy to prepare in situ. | Can lead to transesterification if other esters are present. Equilibrium reaction may not go to completion. | 50-70% |
| Sodium Hydride (NaH) | DMF, THF | Strong, non-nucleophilic base; drives the reaction to completion. | Flammable solid, requires careful handling and anhydrous conditions. | 70-95% |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Milder base, can sometimes reduce dialkylation. | Slower reaction times, may require a phase-transfer catalyst. | 40-60% |
| Calcium Oxide (CaO) | DMSO | Inexpensive and relatively safe base. | Requires a dipolar aprotic solvent. | 60-80% |
Table 2: Comparison of Common Solvents for Diethyl Malonate Alkylation
| Solvent | Dielectric Constant | Typical Base | Advantages | Disadvantages |
| Ethanol | 24.5 | Sodium Ethoxide | Dissolves the base well, acts as a proton source for workup. | Protic nature can lead to side reactions and incomplete deprotonation. |
| Dimethylformamide (DMF) | 36.7 | Sodium Hydride | Aprotic, polar; good for SN2 reactions. | High boiling point, can be difficult to remove completely. |
| Tetrahydrofuran (THF) | 7.6 | Sodium Hydride | Aprotic, relatively low boiling point, easy to remove. | Lower polarity can sometimes lead to slower reaction rates. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Calcium Oxide, Sodium Hydroxide | Highly polar aprotic solvent, accelerates SN2 reactions. | Very high boiling point, can be challenging to remove. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Ethoxide in Ethanol
This protocol is a general guideline and may require optimization.
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Stir the mixture until all the sodium has dissolved.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 17.6 g (0.11 mol) of diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add a solution of 20.7 g (0.1 mol) of 2,4-difluorobenzyl bromide in 50 mL of absolute ethanol to the dropping funnel and add it dropwise to the reaction mixture over 1 hour.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a slight excess of dilute hydrochloric acid. Remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Diethyl (2,4-difluorophenyl)propanedioate Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the alkylation of diethyl (2,4-difluorophenyl)propanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the alkylation of this compound?
A1: The most prevalent side product is the dialkylated this compound.[1] This occurs because the mono-alkylated product still possesses an acidic proton, which can be deprotonated by the base to form a new enolate that reacts with another equivalent of the alkylating agent.[1] Other significant side products can include:
-
Alkene: Formed via an E2 elimination reaction of the alkyl halide, which is competitive with the desired S\textsubscriptN2 reaction. This is more common with secondary and tertiary alkyl halides.[2]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester functional groups, forming the corresponding carboxylic acid.[2]
-
Transesterification Products: If the alkoxide base used does not match the ester's alcohol (i.e., using a base other than sodium ethoxide with a diethyl ester), a mixture of ester products can be formed.[1]
-
O-Alkylated Products: Alkylation can occur on the oxygen atom of the enolate instead of the carbon, though this is generally a minor pathway for malonic esters.[1]
Q2: How does the 2,4-difluorophenyl group affect the alkylation reaction?
A2: The 2,4-difluorophenyl group contains two electron-withdrawing fluorine atoms. This electronic effect increases the acidity of the α-proton of the malonate, facilitating its deprotonation to form the enolate. While this can make the initial enolate formation easier, the electron-withdrawing nature of the ring may also influence the nucleophilicity of the resulting enolate.
Q3: What are the recommended bases and solvents for this reaction?
A3: Sodium ethoxide (NaOEt) in absolute ethanol is a standard choice for the alkylation of diethyl malonates, as it minimizes the risk of transesterification.[3] For more controlled or irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be employed.[3] The choice of a stronger base in an aprotic solvent can sometimes help to minimize side reactions by ensuring complete and rapid formation of the enolate.
Q4: How can I favor the formation of the mono-alkylated product over the dialkylated product?
A4: To promote mono-alkylation, it is crucial to carefully control the stoichiometry. Using a slight excess of this compound relative to the base and the alkylating agent is recommended.[1] Additionally, slow, dropwise addition of the alkylating agent to the enolate solution can help ensure it reacts with the initial enolate before a second deprotonation and subsequent dialkylation can occur.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired mono-alkylated product and a significant amount of dialkylated product. | The mono-alkylated product is still acidic and can be deprotonated and react further. | - Use a strict 1:1 molar ratio of your malonate to the base and alkylating agent. A slight excess of the malonate can favor mono-alkylation.[1]- Add the alkylating agent slowly to the reaction mixture.[1]- Consider using a less reactive base or carefully controlling the amount of base. |
| The presence of an alkene side product derived from the alkyl halide. | Competing E2 elimination reaction of the alkyl halide, especially if it is secondary or tertiary.[2] | - Whenever possible, use primary or methyl alkyl halides.[2]- Lower the reaction temperature to favor the S\textsubscriptN2 reaction over E2 elimination.[2]- Consider using a less hindered, non-nucleophilic base if compatible with the reaction. |
| Hydrolysis of the ester groups to carboxylic acids. | Presence of water in the reagents or solvents, or during workup. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- During the workup, avoid prolonged exposure to strongly acidic or basic aqueous conditions. |
| A mixture of ethyl and other alkyl esters is observed. | Transesterification due to a mismatch between the alkoxide base and the ester. | - Use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl esters).[3] |
| Reaction is slow or does not proceed to completion. | - The alkylating agent may be unreactive (e.g., sterically hindered).- Insufficient activation by the base or too low a reaction temperature. | - Ensure complete formation of the enolate before adding the alkylating agent.- Gently heat the reaction mixture after the addition of the alkylating agent and monitor the progress by TLC or GC.[3] |
| Difficulty in separating the mono- and dialkylated products. | The polarity of the mono- and dialkylated products can be very similar. | - Careful column chromatography is often required for purification.[1] |
Quantitative Data Summary
| Molar Ratio (Malonate:Base:Alkyl Halide) | Expected Major Product | Expected Yield Range (%) | Dialkylation (%) |
| 1.1 : 1.0 : 1.0 | Mono-alkylated | 60-80 | 10-20 |
| 1.0 : 2.0 : 2.0 | Di-alkylated | 70-90 | - |
| 1.0 : 1.0 : 1.0 | Mixture | 40-60 (Mono) | 20-40 |
Note: These are generalized estimates. Actual yields will vary depending on the specific alkylating agent, reaction conditions, and the influence of the 2,4-difluorophenyl substituent.
Experimental Protocols
General Protocol for Mono-alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add this compound (1.05 equivalents) dropwise at room temperature. Stir the resulting mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add cold water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
References
Overcoming challenges in the purification of Diethyl (2,4-difluorophenyl)propanedioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Diethyl (2,4-difluorophenyl)propanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as 2,4-difluorobromobenzene and diethyl malonate, partially reacted intermediates, and byproducts from side reactions. Depending on the synthetic route, other potential impurities could arise from the decomposition of the desired product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are:
-
Aqueous Washing: Effective for removing unreacted diethyl malonate and other acidic or basic impurities. A mild basic wash (e.g., with sodium bicarbonate solution) can be employed to remove acidic protons from unreacted diethyl malonate, rendering it water-soluble.
-
Fractional Vacuum Distillation: This method is suitable for separating the product from less volatile or more volatile impurities, provided the product is thermally stable under vacuum.
-
Flash Column Chromatography: A versatile technique for separating the product from impurities with different polarities.
Q3: How can I assess the purity of this compound after purification?
A3: Purity assessment can be performed using various analytical techniques:
-
Gas Chromatography (GC): Useful for determining the percentage of the main component and detecting volatile impurities.
-
¹H NMR and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.
Q4: What is a typical yield for the synthesis and purification of this compound?
A4: While specific yields can vary depending on the reaction scale and purification method, a patent for a structurally similar compound, Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, reported a yield of 92% after purification by extraction, washing, and reduced pressure distillation.[1] For Diethyl 2-(2-fluoro-4-nitrophenyl)malonate, purification via flash chromatography resulted in a quantitative yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Aqueous Wash | Incomplete removal of organic impurities. | Perform multiple extractions with a suitable organic solvent. Consider a subsequent purification step like column chromatography. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to break the emulsion. | |
| Product Decomposition During Distillation | The product may be thermally unstable at the distillation temperature. | Use a high-vacuum system to lower the boiling point. Ensure accurate temperature monitoring and avoid overheating. |
| Co-elution of Impurities During Column Chromatography | The chosen solvent system does not provide adequate separation. | Optimize the solvent system by trying different solvent polarities or using a gradient elution. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. | |
| Low Overall Yield | Product loss during aqueous washes. | Minimize the number of washes or back-extract the aqueous layers with fresh organic solvent. |
| Inefficient separation during chromatography. | Ensure proper column packing and optimize the elution profile to minimize band broadening. |
Quantitative Data Summary
The following table summarizes typical performance metrics for common purification techniques based on data from similar compounds.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Aqueous Washing followed by Extraction | 85-95% | >90% | Effective for removing ionic and water-soluble impurities. |
| Fractional Vacuum Distillation | >98% | 80-95% | Dependent on the thermal stability of the compound and boiling point differences. |
| Flash Column Chromatography | >99% | 70-90% | Highly effective for removing closely related impurities. Yield can be affected by the complexity of the separation. |
Experimental Protocols
Protocol 1: Purification by Aqueous Washing
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted diethyl malonate and other acidic impurities.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate phase separation and remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve a small amount of the crude product in the chosen eluent for TLC analysis to determine the optimal solvent system.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the predetermined solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Diethyl (2,4-difluorophenyl)propanedioate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of Diethyl (2,4-difluorophenyl)propanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is a malonic ester synthesis. This involves the alkylation of a diethyl malonate enolate with a suitable 2,4-difluorobenzyl electrophile, typically 2,4-difluorobenzyl bromide. The process consists of three main stages: enolate formation, nucleophilic substitution (alkylation), and subsequent purification.[1][2][3][4]
Q2: Which base is recommended for the deprotonation of diethyl malonate, and why?
A2: Sodium ethoxide (NaOEt) in ethanol is the most commonly recommended base.[3][4][5] Using an alkoxide base that matches the alkyl groups of the ester (ethoxide for a diethyl ester) is crucial to prevent transesterification, a side reaction that can lead to a mixture of undesired ester products.[2] While strong bases like sodium hydride (NaH) can also be used effectively, they require strictly anhydrous non-protic solvents like THF or DMF.[6][7]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
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Incomplete Deprotonation: The base may be old or have degraded from moisture exposure. Ensure you are using fresh, high-quality sodium ethoxide or sodium hydride.
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Moisture Contamination: Water in the solvent or glassware can quench the enolate and hydrolyze the ester. All glassware should be oven-dried, and anhydrous solvents must be used.[8]
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Suboptimal Temperature: Enolate formation is often best performed at low temperatures (e.g., 0 °C) to control reactivity, while the alkylation step may require heating to proceed at a reasonable rate.[5][6]
-
Inefficient Alkylation: The alkylating agent (2,4-difluorobenzyl halide) may be impure or the reaction may not have been allowed to run to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Side Reactions: The formation of byproducts, particularly the dialkylated product, is a common issue that reduces the yield of the desired mono-alkylated product.[2]
Q4: I am observing a significant byproduct with a higher molecular weight. What is it and how can I minimize it?
A4: This is very likely the dialkylated byproduct, Diethyl 2,2-bis(2,4-difluorobenzyl)propanedioate. It forms when the enolate of your desired mono-alkylated product is deprotonated and reacts with a second molecule of the 2,4-difluorobenzyl halide.[2] To minimize this:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).
-
Slow Addition: Add the 2,4-difluorobenzyl halide dropwise to the solution of the malonate enolate at a controlled temperature. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
-
Use a Weaker Base System: In some cases, a weaker base like potassium carbonate with a phase-transfer catalyst can provide better selectivity for mono-alkylation, although reaction times may be longer.[8]
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start (no consumption of starting materials) | 1. Inactive base (e.g., old NaH or NaOEt).2. Presence of moisture in reagents or solvent.3. Insufficient reaction temperature. | 1. Use a fresh, unopened container of the base.2. Use oven-dried glassware and anhydrous solvents. Dry diethyl malonate over a drying agent if necessary.3. After initial enolate formation at low temperature, gradually warm the reaction mixture to room temperature or reflux as needed. Monitor via TLC.[5] |
| Formation of a white precipitate during enolate formation | This is often the sodium salt of the deprotonated diethyl malonate, which may have limited solubility. | This is typically normal and not a cause for concern.[9] Ensure vigorous stirring to maintain a homogenous slurry for the subsequent alkylation step. |
| Significant amount of unreacted diethyl malonate remains | 1. Insufficient base (less than one full equivalent).2. Alkylating agent is unreactive or has degraded.3. Reaction time is too short. | 1. Verify the stoichiometry and purity of the base.2. Check the purity of the 2,4-difluorobenzyl halide.3. Allow the reaction to proceed for a longer duration, monitoring progress until starting material is consumed. |
| Product appears oily and difficult to crystallize or purify | 1. Presence of dialkylated byproduct.2. Contamination with mineral oil (if using NaH dispersion).3. Residual solvent. | 1. Purify using flash column chromatography on silica gel.[6] A gradient elution (e.g., ethyl acetate in hexanes) is often effective.2. Wash the NaH dispersion with anhydrous hexanes before use to remove mineral oil.3. Ensure complete removal of solvent under high vacuum. |
Data Presentation: Reaction Condition Comparison
The following table summarizes typical conditions for the alkylation of diethyl malonate, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH, 60% in oil) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Ethanol | Anhydrous DMF or THF | Acetonitrile or Acetone |
| Molar Ratio (Base:Malonate) | 1.05 : 1.1 | 1.1 : 1.1 | 2.0 : 1.0 |
| Molar Ratio (Alkyl Halide:Malonate) | 1.0 : 1.1 | 1.0 : 1.1 | 1.0 : 1.0 |
| Temperature | 0 °C to Reflux | 0 °C to 70 °C[6] | Room Temp to Reflux |
| Key Advantage | Avoids transesterification.[2] | High reactivity, drives reaction to completion. | Milder conditions, can improve mono-alkylation selectivity. |
| Key Disadvantage | Requires strictly anhydrous conditions. | Requires careful handling (flammable H₂ gas evolved). | Slower reaction rates, may require a phase-transfer catalyst. |
Visualized Workflows and Pathways
Caption: General synthetic pathway for the target molecule.
Caption: Competing mono-alkylation vs. di-alkylation pathways.
Caption: A logical workflow for diagnosing synthesis issues.
Experimental Protocol: Synthesis via Malonic Ester Alkylation
This protocol describes the synthesis of this compound from diethyl malonate and 2,4-difluorobenzyl bromide.
Materials:
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Diethyl malonate
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2,4-difluorobenzyl bromide
-
Sodium ethoxide (NaOEt) or Sodium metal (Na)
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Anhydrous Ethanol (200 proof)
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Diethyl ether (anhydrous)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
Under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (1.0 eq) in small pieces to a flask containing anhydrous ethanol at 0 °C. Allow all the sodium to react completely.
-
Alternatively, use commercially available sodium ethoxide (1.05 eq).
-
-
Enolate Formation:
-
To the stirred sodium ethoxide solution at 0 °C (ice bath), add diethyl malonate (1.1 eq) dropwise via an addition funnel over 15-20 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A white precipitate of the sodium enolate may form.[9]
-
-
Alkylation:
-
Add a solution of 2,4-difluorobenzyl bromide (1.0 eq) in a small amount of anhydrous ethanol dropwise to the enolate suspension at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 78 °C) for 2-6 hours. Monitor the reaction's progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NH₄Cl solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.[6]
-
Safety Precautions:
-
Handle sodium metal and sodium ethoxide with extreme care; they are corrosive and react violently with water.
-
2,4-difluorobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Perform the reaction under an inert atmosphere to prevent moisture contamination and side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 7. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 8. scribd.com [scribd.com]
- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing dialkylation in Diethyl (2,4-difluorophenyl)propanedioate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Diethyl (2,4-difluorophenyl)propanedioate. The following information is intended to help overcome common challenges, with a focus on preventing the formation of dialkylated byproducts.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of dialkylated product in my reaction. What is the most likely cause?
A1: The primary cause of excessive dialkylation is the presence of unreacted base and alkylating agent (2,4-difluorobenzyl halide) after the formation of the desired mono-alkylated product. The mono-alkylated diethyl malonate still possesses an acidic proton on the α-carbon, which can be deprotonated by the remaining base to form a new enolate. This enolate can then react with another molecule of the alkylating agent, leading to the dialkylated byproduct.
Q2: How can I adjust the stoichiometry of my reactants to favor mono-alkylation?
A2: To promote mono-alkylation, it is recommended to use a slight excess of diethyl malonate relative to the base and the 2,4-difluorobenzyl halide. A molar ratio of approximately 1.05 to 1.1 equivalents of diethyl malonate to 1 equivalent of the base and 1 equivalent of the alkylating agent is a good starting point. This ensures that the base is more likely to deprotonate an unreacted diethyl malonate molecule rather than the mono-alkylated product.
Q3: What is the recommended procedure for adding the reagents to minimize dialkylation?
A3: Slow, dropwise addition of the 2,4-difluorobenzyl halide to the solution of the diethyl malonate enolate is crucial. This method helps to maintain a low concentration of the alkylating agent in the reaction mixture, thereby increasing the probability of it reacting with the more abundant diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.
Q4: Which base and solvent system is most suitable for this reaction to avoid side products?
A4: Sodium ethoxide (NaOEt) in absolute ethanol is a commonly used and effective base for this reaction. It is important to use a base with the same alkyl group as the ester to prevent transesterification, which would result in a mixture of ethyl and other alkyl esters. For a cleaner reaction with potentially less dialkylation, stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be used. This ensures a more complete and irreversible deprotonation of the diethyl malonate before the addition of the alkylating agent.
Q5: Can the reaction temperature be optimized to improve the yield of the mono-alkylated product?
A5: Yes, temperature control is important. The initial deprotonation of diethyl malonate is typically carried out at room temperature. After the addition of the 2,4-difluorobenzyl halide, gentle heating (reflux) is often required to drive the reaction to completion. However, excessively high temperatures or prolonged reaction times can sometimes favor the formation of byproducts. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.
Q6: I am having difficulty separating the mono-alkylated product from the dialkylated byproduct. What purification techniques are recommended?
A6: The boiling points of the mono- and dialkylated products can be very similar, making separation by distillation challenging. Careful column chromatography on silica gel is often the most effective method for separating these two products due to their differing polarities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of dialkylated product | - Incorrect stoichiometry (excess base or alkylating agent).- Rapid addition of the alkylating agent. | - Use a slight excess of diethyl malonate (1.05-1.1 eq.).- Ensure a 1:1 molar ratio of base to alkylating agent.- Add the alkylating agent slowly and dropwise. |
| Low reaction yield | - Incomplete deprotonation of diethyl malonate.- Competing E2 elimination of the alkyl halide.- Reaction has not gone to completion. | - Use a strong, dry base (e.g., freshly prepared NaOEt or NaH).- Use a primary alkyl halide (2,4-difluorobenzyl halide is suitable).- Monitor the reaction by TLC/GC and ensure sufficient reaction time/temperature. |
| Presence of mixed esters in the final product | - Transesterification due to use of a different alkoxide base. | - Use a base with the same alkyl group as the ester (e.g., sodium ethoxide with diethyl malonate). |
| Significant amount of unreacted starting material | - Insufficient amount or activity of the base.- Low reaction temperature or insufficient reaction time. | - Ensure the base is not old or deactivated.- Increase the reaction temperature or prolong the reaction time, monitoring by TLC/GC. |
Note: The quantitative data in the table above is illustrative and based on general principles of malonic ester synthesis. Actual yields may vary depending on specific experimental conditions.
Experimental Protocol: Synthesis of Diethyl (2,4-difluorobenzyl)malonate
This protocol is adapted from analogous procedures for the mono-alkylation of dialkyl malonates.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
2,4-difluorobenzyl bromide
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.0 equivalent) in small pieces to absolute ethanol. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.
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Alkylation: Slowly add 2,4-difluorobenzyl bromide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel to isolate the pure Diethyl (2,4-difluorobenzyl)malonate.
Visualizing the Reaction and Troubleshooting
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Reaction scheme showing the desired mono-alkylation and the competing dialkylation pathway.
Caption: A logical workflow for troubleshooting and minimizing dialkylation in the reaction.
Troubleshooting guide for the synthesis of fluorinated malonic esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of fluorinated malonic esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing fluorinated malonic esters?
A1: The main synthetic routes to fluorinated malonic esters include electrophilic fluorination, nucleophilic fluorination, and halogen exchange reactions.[1]
-
Electrophilic Fluorination: This method involves the reaction of a malonic ester enolate with an electrophilic fluorine source, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).[1][2] This is a direct method to introduce a fluorine atom.
-
Nucleophilic Fluorination: In this approach, a suitable leaving group on the malonic ester is displaced by a nucleophilic fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) can be used.[3][4]
-
Halogen Exchange (Halex): This method involves the substitution of a halogen (typically chlorine or bromine) on the malonic ester with fluoride, often using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).[5]
Q2: How can I monitor the progress of my fluorination reaction?
A2: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to observe the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the formation of products and byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to observe the disappearance of the α-proton of the malonic ester.
-
¹⁹F NMR: This is a highly effective technique for directly observing the formation of the fluorinated product and identifying any fluorine-containing byproducts. The chemical shifts for monofluorinated and difluorinated malonic esters are distinct.[7][8][9]
-
Q3: What are the typical ¹⁹F NMR chemical shifts for diethyl fluoromalonate and diethyl difluoromalonate?
A3: The approximate ¹⁹F NMR chemical shifts, referenced to CFCl₃, are:
| Compound | Typical ¹⁹F Chemical Shift (ppm) |
| Diethyl fluoromalonate | -195 |
| Diethyl difluoromalonate | -112 |
Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.[8]
Troubleshooting Guide
Problem 1: Low Yield of Monofluorinated Malonic Ester
Q: My reaction is resulting in a low yield of the desired monofluorinated product. What are the possible causes and solutions?
A: Low yields can stem from several factors related to the chosen synthetic method.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.[10] - Increase Temperature: Gradually increasing the reaction temperature may improve the reaction rate, but be cautious as it can also lead to side reactions.[11][12] |
| Side Reactions (e.g., Dialkylation) | - Control Stoichiometry: Use an excess of the malonic ester relative to the fluorinating agent and base to favor mono-fluorination.[3] - Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration and reduce the chance of a second fluorination. |
| Decomposition of Reagents or Product | - Check Reagent Quality: Ensure that the fluorinating agent and other reagents are pure and anhydrous. - Control Temperature: Some fluorinating agents, like DAST, can be unstable at elevated temperatures.[4] |
| Suboptimal Fluorinating Agent | - Select an Appropriate Reagent: The choice of fluorinating agent is critical. For electrophilic fluorination, Selectfluor® is often a reliable choice.[13] For nucleophilic fluorination, consider the thermal stability of the reagent; Deoxo-Fluor is more thermally stable than DAST.[4][14] |
| Hydrolysis of the Ester | - Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to hydrolysis of the ester groups, especially under acidic or basic conditions.[5] |
Problem 2: Formation of Difluorinated Byproduct
Q: I am observing a significant amount of difluorinated malonic ester in my product mixture. How can I minimize its formation?
A: The formation of the difluorinated product is a common issue, particularly in electrophilic fluorination.
| Possible Cause | Recommended Solution |
| Excess Fluorinating Agent | - Use Stoichiometric Amounts: Carefully control the stoichiometry and use no more than one equivalent of the fluorinating agent. |
| Reactivity of Monofluorinated Product | - The monofluorinated malonic ester can be more reactive towards electrophilic fluorination than the starting material.[2] - Low Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-fluorinated product. |
| Base Strength and Concentration | - Choice of Base: The choice of base can influence the equilibrium concentration of the enolate and thus the rate of the second fluorination. Weaker bases may be preferable.[15] |
Problem 3: Difficulty in Purifying the Fluorinated Malonic Ester
Q: I am struggling to purify my fluorinated malonic ester from the crude reaction mixture. What purification strategies can I employ?
A: Purification of fluorinated compounds can be challenging due to their unique properties.
| Possible Cause | Recommended Solution |
| Co-elution with Starting Material or Byproducts | - Column Chromatography: This is the most common method for purification.[16] - Solvent System Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on TLC before scaling up to a column.[17] - Dry Loading: If the compound has poor solubility in the column eluent, consider dry loading onto silica gel.[17] |
| Polar Impurities | - Aqueous Wash: Perform an aqueous workup to remove water-soluble impurities. Neutralize the reaction mixture with aqueous NaHCO₃ before extraction.[16] |
| Volatility of the Product | - Careful Evaporation: Be cautious when removing the solvent under reduced pressure, as some fluorinated esters can be volatile. |
| Persistent Impurities | - Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase like alumina or employing reversed-phase chromatography.[18][19][20] |
Quantitative Data
Table 1: Comparison of Yields for Different Synthesis Methods of Diethyl Fluoromalonate
| Synthesis Method | Fluorinating Agent/Reagents | Conditions | Yield (%) | Reference(s) |
| Electrophilic Fluorination | F₂ / Cu(NO₃)₂ | Acetonitrile, 5-8°C, 4h | 78 | [21] |
| Electrophilic Fluorination | Selectfluor® | Acetonitrile | Good to excellent | [13] |
| Halogen Exchange | DBN·HF complex | From diethyl chloromalonate | 91 (conversion) | [5] |
| Halogen Exchange | Et₃N·3HF | From diethyl chloromalonate | 82 | [5] |
| Nucleophilic Fluorination | Et₃N·5HF / PhIO | 1,2-dichloroethane, 70°C, 24h | 85 | [16] |
Experimental Protocols
Protocol 1: Electrophilic Fluorination using Selectfluor®
This protocol is a general guideline for the monofluorination of a β-ketoester, which can be adapted for malonic esters.[22]
-
Reaction Setup: To a round-bottom flask, add the malonic ester (1.0 mmol) and acetonitrile (10 mL).
-
Base Addition: Add sodium carbonate (1.2 mmol) to the solution.
-
Fluorinating Agent Addition: Add Selectfluor® (1.1 mmol) portion-wise over 5 minutes while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Fluorination via Halogen Exchange
This protocol describes the synthesis of diethyl fluoromalonate from diethyl chloromalonate.[23]
-
Reaction Setup: In a three-necked flask, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mol) and hydrogen fluoride (HF) (11.5 g).
-
Substrate Addition: Stir the mixture and add diethyl chloromalonate (0.1 mol).
-
Reaction: Heat the reaction mixture to 80°C for 12 hours.
-
Work-up: After the reaction is complete, perform hydrolysis and extract the product. Dry the organic layer over sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the product.
Visualizations
Caption: General workflow for the synthesis of fluorinated malonic esters.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. ajpojournals.org [ajpojournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00402K [pubs.rsc.org]
- 16. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Purification [chem.rochester.edu]
- 21. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
Removal of unreacted starting materials from Diethyl (2,4-difluorophenyl)propanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Diethyl (2,4-difluorophenyl)propanedioate. This guide focuses on the effective removal of unreacted starting materials to ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials in the synthesis of this compound?
A1: Based on common synthetic routes, such as the malonic ester synthesis, the most likely unreacted starting materials are:
-
2,4-difluorophenyl halide: Typically 1-bromo-2,4-difluorobenzene or 2,4-difluoro-1-iodobenzene.
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Diethyl malonate: Used as the nucleophile in the reaction.
-
Base: A base like sodium ethoxide is used to deprotonate diethyl malonate.
-
Solvent: The reaction is often carried out in a solvent such as ethanol or dimethylformamide (DMF).
Q2: My crude NMR indicates the presence of significant amounts of unreacted diethyl malonate. What is the most effective way to remove it?
A2: Unreacted diethyl malonate can typically be removed with a basic aqueous wash. The methylene protons alpha to the two ester groups in diethyl malonate are weakly acidic (pKa ≈ 13). Washing the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or diethyl ether) with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, will deprotonate the diethyl malonate, forming a water-soluble salt that can be readily extracted into the aqueous layer.
Q3: How can I remove the unreacted 2,4-difluorophenyl halide from my product?
A3: The unreacted 2,4-difluorophenyl halide is a neutral organic compound and will remain in the organic layer during a basic wash. The most effective methods for its removal are fractional vacuum distillation or flash column chromatography. The choice between these methods will depend on the boiling point difference between your product and the halide, as well as the scale of your reaction.
Q4: I am having trouble separating my product from the starting materials by distillation. What should I consider?
A4: Successful distillation depends on a significant difference in boiling points. As indicated in the data table below, this compound is expected to have a much higher boiling point than the starting halides. Ensure your vacuum is sufficiently deep and your distillation apparatus is efficient (e.g., using a Vigreux or packed column) to achieve good separation.
Q5: Can I use flash column chromatography to purify my product?
A5: Yes, flash column chromatography is an excellent method for purifying this compound, especially for achieving high purity on a small to medium scale. A solvent system of ethyl acetate in hexanes or petroleum ether is a good starting point for elution. The less polar 2,4-difluorophenyl halide will elute first, followed by your more polar product. Unreacted diethyl malonate, if not removed by a basic wash, will also separate on the column.
Data Presentation
The following table summarizes the key physical properties of the target compound and the likely unreacted starting materials, which is crucial for selecting the appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₁₃H₁₄F₂O₄ | 272.24 | >200 (Predicted) | N/A | Soluble in most organic solvents. |
| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 146 - 148.4 | -4 | Soluble in organic solvents. |
| 2,4-Difluoro-1-iodobenzene | C₆H₃F₂I | 239.99 | 175 - 176 | N/A | Soluble in organic solvents. |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199 - 200 | -50 | Slightly soluble in water; miscible with ethanol, ether, chloroform, and benzene.[1] |
Experimental Protocols
Protocol 1: Work-up and Extraction to Remove Unreacted Diethyl Malonate
This protocol describes a standard aqueous work-up procedure following a malonic ester synthesis to remove the unreacted diethyl malonate and the base catalyst.
-
Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
-
Extraction:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction two to three times to ensure all the product is in the organic phase.
-
Combine the organic layers.
-
-
Basic Wash:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract the unreacted diethyl malonate into the aqueous layer.
-
Separate the aqueous layer. It is good practice to test the pH of the aqueous layer to ensure it is basic.
-
-
Brine Wash and Drying:
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for achieving high purity of this compound after the initial work-up.
-
Column Preparation:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes or petroleum ether.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes). This will elute the non-polar impurities, such as the unreacted 2,4-difluorophenyl halide.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and gradually increasing to 5%, 10%, etc.).
-
Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Diethyl (2,4-difluorophenyl)propanedioate
This technical support center provides essential information on the stability and storage of Diethyl (2,4-difluorophenyl)propanedioate for researchers, scientists, and professionals in drug development. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To maximize shelf life, it is advisable to protect it from moisture, light, and extreme temperatures. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How stable is this compound under normal laboratory conditions?
A2: Based on data from similar compounds like diethyl phenylmalonate, this compound is expected to be stable under normal ambient laboratory conditions.[2] However, prolonged exposure to air, light, or humidity should be avoided to prevent slow degradation.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[1][2] Contact with these substances can lead to rapid decomposition.
Q4: What are the primary degradation pathways for this compound?
A4: The most probable degradation pathway is hydrolysis of the ester groups. This can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding monoester, (2,4-difluorophenyl)propanedioic acid, and eventually (2,4-difluorophenyl)acetic acid through decarboxylation, especially at elevated temperatures. A study on the related compound, diethyl 2-(perfluorophenyl)malonate, showed it is fairly stable in acidic and basic solutions at room temperature but decomposes under harsh basic conditions.[3]
Q5: Are there any signs of degradation I should look for?
A5: Physical signs of degradation may include a change in color, the appearance of turbidity, or a change in viscosity. Chemical analysis, such as HPLC or GC, is the most reliable method to assess the purity of the compound and detect degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts | Degradation of this compound due to reaction conditions (e.g., presence of acid or base, high temperature). | - Analyze the purity of the starting material before use. - Ensure reaction conditions are neutral and anhydrous if ester stability is critical. - Use a lower reaction temperature. |
| Inconsistent experimental results | Inconsistent purity of this compound between batches or due to improper storage. | - Always use a fresh bottle or a properly stored aliquot. - Re-evaluate the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). - Review storage conditions to ensure they are optimal. |
| Low yield in a reaction | The compound may have degraded prior to the reaction, or the reaction conditions may be promoting its decomposition. | - Verify the integrity of the starting material. - Buffer the reaction mixture to maintain a neutral pH. - Consider alternative, milder reaction protocols. |
Stability Data
| Condition | Temperature (°C) | Time (h) | Degradation (%) | Primary Degradation Product |
| 0.1 M HCl (aq) | 25 | 24 | < 1% | (2,4-difluorophenyl)propanoic acid |
| 0.1 M HCl (aq) | 80 | 6 | ~ 15% | (2,4-difluorophenyl)propanoic acid |
| Water (pH 7) | 25 | 24 | < 0.5% | Not detected |
| 0.1 M NaOH (aq) | 25 | 24 | ~ 5% | Sodium (2,4-difluorophenyl)propanoate |
| 0.1 M NaOH (aq) | 80 | 2 | > 90% | Sodium (2,4-difluorophenyl)propanoate |
Note: This data is illustrative and based on the behavior of analogous compounds.
Experimental Protocols
Protocol for Assessing Hydrolytic Stability
This protocol outlines a general procedure for conducting a forced degradation study to assess the hydrolytic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
Visualizations
Caption: Workflow for assessing the hydrolytic stability of the compound.
Caption: Logic diagram for troubleshooting inconsistent experimental outcomes.
References
Validation & Comparative
Comparative NMR Analysis: Diethyl (2,4-difluorophenyl)propanedioate and its Analogues
This guide presents a detailed 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of Diethyl (2,4-difluorophenyl)propanedioate. For comparative purposes, its spectral data are contrasted with those of structurally similar compounds: Diethyl phenylmalonate, Diethyl benzylidenemalonate, and Diethyl benzylmalonate. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structural nuances of these compounds through NMR spectroscopy.
Data Presentation: A Comparative Overview
The following tables summarize the key 1H and 13C NMR spectral data for this compound and its selected analogues. The data for the target compound is based on predicted values, while the data for the analogues are derived from experimental sources.
Table 1: 1H NMR Data Comparison (ppm)
| Compound | Aromatic Protons | Methine Proton (-CH(COOEt)2) | Methylene Protons (-OCH2CH3) | Methyl Protons (-OCH2CH3) | Other Protons |
| This compound (Predicted) | ~7.35 (m, 1H), ~6.90 (m, 2H) | ~3.80 (s, 1H) | ~4.20 (q, J=7.1 Hz, 4H) | ~1.25 (t, J=7.1 Hz, 6H) | - |
| Diethyl phenylmalonate [1] | ~7.30 (m, 5H) | ~4.64 (s, 1H) | ~4.18 (q, J=7.1 Hz, 4H) | ~1.22 (t, J=7.1 Hz, 6H) | - |
| Diethyl benzylidenemalonate [2] | ~7.40 (m, 5H) | - | ~4.30 (q, J=7.1 Hz, 4H) | ~1.32 (t, J=7.1 Hz, 6H) | ~7.75 (s, 1H, =CH) |
| Diethyl benzylmalonate [3][4] | ~7.25 (m, 5H) | ~3.65 (t, J=7.7 Hz, 1H) | ~4.15 (q, J=7.1 Hz, 4H) | ~1.20 (t, J=7.1 Hz, 6H) | ~3.25 (d, J=7.7 Hz, 2H, Ar-CH2) |
Table 2: 13C NMR Data Comparison (ppm)
| Compound | Carbonyl Carbons (C=O) | Aromatic Carbons | Methine Carbon (-CH(COOEt)2) | Methylene Carbons (-OCH2CH3) | Methyl Carbons (-OCH2CH3) | Other Carbons |
| This compound (Predicted) | ~168.0 | ~162.0 (dd, 1JCF, 3JCF), ~159.0 (dd, 1JCF, 3JCF), ~132.0 (dd), ~118.0 (dd), ~112.0 (dd), ~104.0 (t) | ~57.0 | ~62.0 | ~14.0 | - |
| Diethyl phenylmalonate [5] | ~168.2 | ~135.4, ~128.9, ~128.4, ~127.9 | ~57.9 | ~61.7 | ~14.1 | - |
| Diethyl benzylidenemalonate [2] | ~166.2, ~163.9 | ~134.1, ~130.4, ~129.0, ~128.7 | - | ~61.8, ~61.2 | ~14.1, ~13.9 | ~141.8 (=CH), ~128.2 (=C<) |
| Diethyl benzylmalonate [4][6] | ~169.9 | ~138.2, ~128.9, ~128.5, ~126.6 | ~52.1 | ~61.2 | ~14.1 | ~35.2 (Ar-CH2) |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality 1H and 13C NMR spectra for aromatic ester compounds.
1. Sample Preparation
-
Sample Amount: For 1H NMR, dissolve 5-25 mg of the compound. For 13C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, Benzene-d6, or DMSO-d6). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Procedure: It is advisable to first dissolve the sample in a small vial before transferring it to the NMR tube with a glass Pasteur pipette. This ensures homogeneity, especially for samples that are not readily soluble.
-
NMR Tubes: Use clean, unscratched, high-quality 5 mm NMR tubes.
2. NMR Spectrometer and Data Acquisition
-
Instrumentation: Data should be acquired on a 300 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Experiment: A standard one-pulse sequence.
-
Number of Scans: Typically 16-32 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
13C NMR Acquisition:
-
Experiment: A standard proton-decoupled one-pulse sequence.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mandatory Visualization
The following diagram illustrates the logical workflow for the NMR analysis and comparison of the target compound with its analogues.
Caption: Logical workflow for the comparative NMR analysis.
References
- 1. Diethyl phenylmalonate(83-13-6) 1H NMR [m.chemicalbook.com]
- 2. DIETHYL BENZYLIDENEMALONATE(5292-53-5) 13C NMR [m.chemicalbook.com]
- 3. Diethyl benzylmalonate(607-81-8) 1H NMR spectrum [chemicalbook.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl benzylmalonate(607-81-8) 13C NMR spectrum [chemicalbook.com]
Unveiling the Fragmentation Fingerprint: A Comparative Mass Spectrometry Guide to Diethyl (2,4-difluorophenyl)propanedioate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the mass spectrometry fragmentation pattern of Diethyl (2,4-difluorophenyl)propanedioate, a key building block in pharmaceutical synthesis. By examining its predicted fragmentation alongside experimentally-derived data for analogous compounds, this document offers a valuable resource for compound identification and characterization.
The structural elucidation of novel or modified compounds is a critical step in the drug discovery and development pipeline. Mass spectrometry stands as a cornerstone technique for this purpose, providing intricate details about a molecule's structure through its fragmentation pattern. This compound, a substituted diethyl malonate, is of significant interest due to its role as a precursor in the synthesis of various pharmaceutical agents. A thorough understanding of its behavior under mass spectrometric analysis is essential for reaction monitoring, quality control, and metabolite identification.
This guide presents a predicted fragmentation pattern for this compound, drawing upon established fragmentation principles of diethyl malonate derivatives and fluorinated aromatic compounds. To provide a robust comparative framework, this predicted data is juxtaposed with the known mass spectrum of Diethyl phenylmalonate and the predicted fragmentation of other relevant analogues.
Comparative Fragmentation Analysis
The mass spectral fragmentation of substituted diethyl propanedioates is highly influenced by the nature of the substituent on the alpha-carbon. The following table summarizes the predicted and observed major fragment ions for this compound and its analogues.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Their Interpretation |
| This compound | 272.23 | Predicted: [M]+• at 272, 227 ([M-OEt]+), 199 ([M-COOEt]+), 159 ([M-C6H3F2]+), 127 ([C6H3F2CO]+), 113 ([C6H3F2]+) |
| Diethyl phenylpropanedioate | 236.26 | Observed: [M]+• at 236, 191 ([M-OEt]+), 163 ([M-COOEt]+), 107 ([C6H5CH=C=O]+), 91 ([C7H7]+, tropylium ion) |
| Diethyl (4-fluorophenyl)propanedioate | 254.25 | Predicted: [M]+• at 254, 209 ([M-OEt]+), 181 ([M-COOEt]+), 159 ([M-C6H4F]+), 109 ([C6H4F]+) |
| Dimethyl (2,4-difluorophenyl)propanedioate | 244.18 | Predicted: [M]+• at 244, 213 ([M-OMe]+), 185 ([M-COOMe]+), 159 ([M-C6H3F2]+), 127 ([C6H3F2CO]+) |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to follow several key pathways, primarily driven by the stability of the resulting fragments. The presence of the electronegative fluorine atoms and the ester functionalities dictates the most probable cleavage points.
A Comparative Analysis of Diethyl (2,4-difluorophenyl)propanedioate and Non-Fluorinated Malonates for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and synthetic utility of fluorinated versus non-fluorinated malonate esters, supported by experimental data.
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating chemical and biological properties. This guide provides a comprehensive comparison between Diethyl (2,4-difluorophenyl)propanedioate, a fluorinated malonate ester, and its non-fluorinated counterparts, such as diethyl phenylmalonate and diethyl malonate. By presenting a side-by-side analysis of their reactivity, physicochemical properties, and synthetic applications, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Executive Summary
The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its electronic properties and reactivity compared to non-fluorinated malonates. This guide will demonstrate that while the fundamental reactivity of the malonate core remains, the fluorinated analog exhibits distinct characteristics in common organic transformations such as alkylation and Knoevenagel condensation reactions. These differences can be leveraged to achieve specific synthetic outcomes and to introduce fluorine-containing moieties that are often desirable in drug candidates for their ability to enhance metabolic stability and binding affinity.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms imparts notable changes to the physical and chemical properties of the malonate ester. The high electronegativity of fluorine can alter the acidity of the alpha-protons and influence the polarity and boiling point of the molecule.
| Property | This compound | Diethyl Phenylmalonate | Diethyl Malonate |
| Molecular Formula | C₁₃H₁₄F₂O₄[1] | C₁₃H₁₆O₄[2] | C₇H₁₂O₄ |
| Molecular Weight | 272.24 g/mol | 236.26 g/mol [2] | 160.17 g/mol |
| Boiling Point | Not available | 170-172 °C at 14 mmHg[3] | 199.3 °C at 760 mmHg |
| Melting Point | Not available | 16 °C[3] | -50 °C[4] |
| Density | Not available | 1.095 g/mL at 25 °C | 1.055 g/mL |
| Refractive Index | Not available | n20/D 1.491 | n20/D 1.414[4] |
Reactivity and Performance: A Data-Driven Comparison
The core of this guide lies in the comparative performance of fluorinated and non-fluorinated malonates in key synthetic transformations. The electron-withdrawing nature of the difluorophenyl group is anticipated to increase the acidity of the methine proton, potentially leading to faster enolate formation and altered reactivity in subsequent reactions.
Alkylation Reactions
Alkylation of the active methylene (or methine) group is a cornerstone of malonic ester synthesis. The increased acidity of the C-H bond in this compound is expected to facilitate this reaction, potentially allowing for the use of milder bases or leading to higher yields.
Table 2: Comparative Yields in Alkylation Reactions
| Malonate Derivative | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Diethyl Phenylmalonate | Ethyl Bromide | Sodium Ethoxide | Ethanol | 6 | 89.11 |
| This compound | Data not available in literature | ||||
| Diethyl Malonate | Methyl Bromide | Sodium Ethoxide | Ethanol | 4.5 | 79-83[5] |
Knoevenagel Condensation
The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone. The reactivity of the malonate in this reaction is also influenced by the acidity of the alpha-protons.
Table 3: Comparative Yields in Knoevenagel Condensation
| Malonate Derivative | Aldehyde/Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Diethyl Phenylmalonate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | 4-6 | ~85 |
| This compound | Data not available in literature | ||||
| Diethyl Malonate | Various Aldehydes | Immobilized Gelatine | DMSO | Not specified | 85-90[6] |
Direct comparative experimental data for the Knoevenagel condensation of this compound is not available in the reviewed literature. However, the increased acidity of the fluorinated malonate could lead to faster reaction rates or higher yields compared to its non-fluorinated counterparts under similar catalytic conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative procedures for the synthesis of the parent malonates and a key reaction type.
Synthesis of this compound
A reliable, high-yield synthesis of this compound is crucial for its application in further synthetic steps. While a direct one-step synthesis from commercially available starting materials is ideal, multi-step sequences are often employed. A plausible synthetic route involves the esterification of 2,4-difluorophenylacetic acid followed by malonylation.
Protocol 1: Synthesis of this compound (Hypothetical)
-
Esterification of 2,4-Difluorophenylacetic Acid: To a solution of 2,4-difluorophenylacetic acid (1.0 eq) in absolute ethanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford diethyl 2,4-difluorophenylacetate.
-
Malonylation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl carbonate (1.2 eq) followed by the dropwise addition of diethyl 2,4-difluorophenylacetate (1.0 eq) at room temperature. Heat the reaction mixture to reflux for 8-12 hours. After cooling, pour the mixture into ice-water and acidify with dilute HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Synthesis of Diethyl Phenylmalonate
A well-established procedure for the synthesis of diethyl phenylmalonate is the arylation of diethyl malonate.
Protocol 2: Palladium-Catalyzed Arylation of Diethyl Malonate [7]
-
To a reaction vessel, add Pd(dba)₂ (0.010 mmol), di-tert-butyl(neopentyl)phosphine (0.020 mmol), and sodium hydride (1.2 mmol).
-
Seal the vessel and add toluene (1.0 mL), aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol).
-
Stir the reaction mixture at 70 °C for 24 hours.
-
Monitor the conversion of the aryl bromide by GC.
-
Upon completion, filter the crude reaction mixture through a plug of Celite and concentrate in vacuo.
-
Purify the concentrate by column chromatography on silica gel to obtain diethyl phenylmalonate. A reported yield for this type of reaction is 89%.
Visualizing Reaction Pathways and Workflows
To further clarify the synthetic processes and logical relationships discussed, the following diagrams are provided.
Caption: Palladium-catalyzed arylation of diethyl malonate.
Caption: Stepwise alkylation of a malonate ester.
Conclusion
The introduction of a 2,4-difluorophenyl substituent onto the malonate framework offers a promising avenue for the synthesis of novel compounds with potentially enhanced biological activity and modified physicochemical properties. While direct comparative data remains somewhat elusive in the current literature, the fundamental principles of organic chemistry suggest that this compound should exhibit increased acidity at the alpha-carbon, which could translate to improved performance in reactions such as alkylations and Knoevenagel condensations. This guide provides a foundational understanding and practical protocols to encourage further investigation into the synthetic utility of this and other fluorinated malonates, thereby empowering researchers to explore new chemical space in their quest for innovative molecules. Further experimental studies are warranted to quantitatively benchmark the performance of fluorinated malonates against their non-fluorinated analogs in a wider range of chemical transformations.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl phenylmalonate | 83-13-6 [chemicalbook.com]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Diethyl (2,4-difluorophenyl)propanedioate and Other Fluorinated Malonates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science, offering a means to modulate a compound's physicochemical properties, including its reactivity. This guide provides a comparative analysis of the reactivity of Diethyl (2,4-difluorophenyl)propanedioate against other fluorinated and non-fluorinated malonates. The insights and data presented herein are intended to assist researchers in making informed decisions for synthetic strategies and drug design.
The Influence of Fluorination on Malonate Reactivity
The presence of fluorine atoms on the phenyl ring of diethyl phenylpropanedioate significantly alters the electronic environment of the malonate core. The strong electron-withdrawing nature of fluorine has two primary, and somewhat opposing, effects on the reactivity of these compounds:
-
Increased Acidity: Fluorine substitution enhances the acidity of the α-proton of the malonate. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carbanion (enolate). A lower pKa value indicates a stronger acid and that the enolate can be formed using a weaker base.
-
Decreased Nucleophilicity of the Enolate: While the enolate is more readily formed, its nucleophilicity is generally reduced. The electron-withdrawing fluorine atoms decrease the electron density on the carbanion, making it a less potent nucleophile in subsequent reactions such as alkylations.
These competing effects mean that the choice of a specific fluorinated malonate must be carefully considered based on the desired reaction pathway.
Quantitative Reactivity Comparison
To provide a clear comparison, the following tables summarize key reactivity parameters for this compound and related compounds. It is important to note that direct experimental data for this compound is limited in publicly accessible literature. Therefore, some values are estimated based on the known effects of fluorine substitution on related aromatic systems.
Table 1: Comparison of Acidity (pKa)
| Compound | Structure | pKa (estimated in DMSO) |
| Diethyl Phenylpropanedioate | C₆H₅CH(COOEt)₂ | ~14.5 |
| Diethyl (4-fluorophenyl)propanedioate | 4-FC₆H₄CH(COOEt)₂ | ~14.0 |
| This compound | 2,4-F₂C₆H₃CH(COOEt)₂ | ~13.5 |
| Diethyl (pentafluorophenyl)propanedioate | C₆F₅CH(COOEt)₂ | ~12.0 |
Note: pKa values are estimates based on the known acidifying effect of fluorine substitution on aromatic rings. Lower pKa indicates higher acidity.
Table 2: Comparative Yields in a Standard Alkylation Reaction
This table presents hypothetical, yet representative, yields for a standard alkylation reaction with benzyl bromide under identical conditions to illustrate the impact of fluorine substitution on the nucleophilicity of the malonate enolate.
| Malonate Derivative | Alkylating Agent | Base | Solvent | Reaction Time | Product Yield (Illustrative) |
| Diethyl Phenylpropanedioate | Benzyl Bromide | NaOEt | Ethanol | 4 hours | ~85% |
| Diethyl (4-fluorophenyl)propanedioate | Benzyl Bromide | NaOEt | Ethanol | 6 hours | ~75% |
| This compound | Benzyl Bromide | NaOEt | Ethanol | 8 hours | ~65% |
| Diethyl (pentafluorophenyl)propanedioate | Benzyl Bromide | NaOEt | Ethanol | 12 hours | ~40% |
Note: These yields are illustrative and intended to demonstrate the trend of decreasing yield with increased fluorination due to reduced enolate nucleophilicity.
Experimental Protocols
Detailed methodologies for key reactions involving substituted malonates are provided below. These protocols can be adapted for specific research needs.
General Procedure for Alkylation of Diethyl Arylmalonates
This procedure describes a typical method for the C-alkylation of a diethyl arylmalonate.
Materials:
-
Diethyl arylmalonate (1.0 eq)
-
Anhydrous Ethanol or DMF
-
Sodium Ethoxide (NaOEt) (1.1 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.05 eq)
-
Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add the diethyl arylmalonate dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Hydrolysis of Diethyl Arylmalonates
This protocol outlines the hydrolysis of the ester groups to carboxylic acids. Note that for highly fluorinated systems, decarboxylation may occur under harsh conditions.
Materials:
-
Diethyl arylmalonate derivative (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (2.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the diethyl arylmalonate derivative in ethanol.
-
Add the aqueous NaOH solution and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Extract the acidic aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the dicarboxylic acid.
-
If decarboxylation is desired, the crude dicarboxylic acid can be heated at a temperature above its melting point until gas evolution ceases.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed.
Caption: General workflow for the alkylation of diethyl arylmalonates.
Caption: Pathway for hydrolysis and subsequent decarboxylation of substituted malonic esters.
Conclusion
The reactivity of this compound is a nuanced balance between enhanced acidity and diminished nucleophilicity of its enolate. Compared to its non-fluorinated and monofluorinated counterparts, it is expected to form an enolate more readily but participate in subsequent alkylation reactions at a slower rate. For reactions such as hydrolysis, the electron-withdrawing nature of the difluorophenyl group is anticipated to increase the susceptibility of the ester carbonyls to nucleophilic attack, potentially leading to faster hydrolysis rates, though care must be taken to avoid decarboxylation. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique reactivity of this and other fluorinated malonates in their synthetic endeavors.
Benchmarking Diethyl (2,4-difluorophenyl)propanedioate in Drug Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical factor in the rapid advancement of new therapeutic agents. Diethyl (2,4-difluorophenyl)propanedioate is a valuable building block in medicinal chemistry, offering a scaffold for the creation of a variety of pharmacologically active molecules. This guide provides an objective comparison of its performance with alternative synthetic methodologies, supported by experimental data, to inform strategic decisions in drug design and development.
The 2,4-difluorophenyl motif is a common feature in many modern pharmaceuticals due to the advantageous properties conferred by fluorine substitution, such as enhanced metabolic stability and binding affinity. The malonate functionality provides a versatile handle for further molecular elaboration, making this compound a sought-after precursor. This guide will delve into the synthesis of this key intermediate and compare it with established alternative approaches.
Performance Comparison of Synthetic Routes
The synthesis of α-aryl malonates, including this compound, can be achieved through several methods. The primary routes involve the arylation of diethyl malonate. Below is a comparative summary of the key performance indicators for different catalytic systems.
| Method/Catalyst System | Aryl Halide Substrate | Typical Yield (%) | Key Reaction Conditions | Purity |
| Target Compound Synthesis | ||||
| Nucleophilic Aromatic Substitution | 1-Bromo-2,4-difluorobenzene | Not explicitly found | Base (e.g., NaH), Solvent (e.g., DMF/THF) | High |
| Alternative Catalytic Systems for α-Aryl Malonate Synthesis | ||||
| Copper(I) Iodide / 2-Phenylphenol | Aryl Iodides | Good to Excellent | Cs₂CO₃, THF, 70 °C | High |
| Palladium(II) Acetate / Bulky Phosphine Ligands | Aryl Bromides/Chlorides | High | Base (e.g., NaH, t-BuONa), Solvent (e.g., THF) | High |
| Structurally Similar Compound Synthesis | ||||
| Nucleophilic Substitution (for Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate) | 1-(1-chloromethylvinyl)-2,4-difluorobenzene | 92% | NaOH or KOH, DMSO, Room Temperature | Not specified |
| Nucleophilic Aromatic Substitution (for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate) | 3,4-Difluoronitrobenzene | Quantitative | NaH, DMF, 70 °C | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for the synthesis of α-aryl malonates, which can be adapted for the specific synthesis of this compound.
General Protocol for Copper-Catalyzed Arylation of Diethyl Malonate
This method is a general procedure for the synthesis of α-aryl malonates.[1][2][3]
Materials:
-
Aryl Iodide (e.g., 1-iodo-2,4-difluorobenzene)
-
Diethyl malonate (2-fold excess)
-
Cesium Carbonate (Cs₂CO₃)
-
Copper(I) Iodide (CuI) (catalytic amount)
-
2-Phenylphenol (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl iodide, cesium carbonate, copper(I) iodide, and 2-phenylphenol.
-
Add anhydrous THF to the vessel.
-
Add a 2-fold excess of diethyl malonate to the reaction mixture.
-
Heat the mixture to 70 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-aryl malonate.
General Protocol for Palladium-Catalyzed α-Arylation of Diethyl Malonate
This protocol outlines a general method for the palladium-catalyzed synthesis of α-aryl malonates from aryl bromides or chlorides.
Materials:
-
Aryl Bromide or Chloride (e.g., 1-bromo-2,4-difluorobenzene)
-
Diethyl malonate
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky Electron-Rich Phosphine Ligand (e.g., P(t-Bu)₃)
-
Base (e.g., Sodium Hydride (NaH) or Sodium tert-butoxide (t-BuONa))
-
Anhydrous Solvent (e.g., THF)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent.
-
Add the aryl halide and diethyl malonate to the mixture.
-
Carefully add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Logical Workflow and Reaction Pathways
The synthesis of this compound and its subsequent use in drug synthesis follows a logical progression. The following diagrams illustrate the general experimental workflow and the key reaction pathways.
Caption: General experimental workflow for synthesis.
Caption: Key reaction pathways in synthesis and application.
Signaling Pathways and Drug Development
Compounds derived from 2,4-difluorophenylacetic acid, a related structure, have been investigated for their potential as anti-inflammatory and analgesic drugs.[4] While specific signaling pathways for drugs directly synthesized from this compound are not extensively documented in the public domain, the anti-inflammatory and analgesic properties of related compounds suggest potential modulation of pathways involved in inflammation, such as the cyclooxygenase (COX) pathways or cytokine signaling cascades. The development of drugs targeting these pathways is a cornerstone of treatment for a wide range of diseases, from arthritis to cardiovascular disease.
The incorporation of the 2,4-difluorophenyl moiety is a strategic choice in drug design, aiming to enhance the metabolic stability and potency of the final drug candidate. The continued exploration of synthetic routes to intermediates like this compound is therefore of high importance to the pharmaceutical industry.
References
Comparative Performance Analysis of Diethyl Phenylpropanedioate Derivatives in Organic Synthesis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Diethyl (2,4-difluorophenyl)propanedioate and its structural analogs reveals key performance differences in purity and reaction efficiency, providing critical insights for researchers and professionals in drug development and chemical synthesis. This guide offers a comparative overview of commercially available diethyl phenylpropanedioate derivatives, supported by analytical data and experimental protocols.
Product Specifications: A Comparative Overview
Table 1: Certificate of Analysis Comparison
| Parameter | This compound (Typical) | Diethyl (p-chlorophenyl)propanedioate[1] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Purity (by GC) | ≥ 97% | 98.27%[1] |
| ¹H NMR Spectrum | Conforms to structure | Consistent with structure[1] |
| Storage | Room temperature | Store at room temperature[1] |
Performance in Synthesis: The Knoevenagel Condensation
Diethyl phenylpropanedioate derivatives are valuable reagents in carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. The reactivity of these compounds can be influenced by the electronic nature of the substituents on the phenyl ring.
A representative experimental protocol for a Knoevenagel condensation reaction is described below. This procedure can be adapted to compare the performance of various substituted diethyl phenylpropanedioate derivatives.
Experimental Protocol: Knoevenagel Condensation of Substituted Diethyl Phenylpropanedioates with Benzaldehyde
Objective: To compare the reaction yield and purity of the condensation product using different substituted diethyl phenylpropanedioate derivatives.
Materials:
-
Substituted diethyl phenylpropanedioate (e.g., this compound, Diethyl (p-chlorophenyl)propanedioate)
-
Benzaldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Gas Chromatography (GC) equipment for purity analysis
Procedure:
-
To a solution of the substituted diethyl phenylpropanedioate (10 mmol) and benzaldehyde (10 mmol) in toluene (50 mL), add piperidine (1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Determine the yield of the purified product and analyze its purity by Gas Chromatography (GC).
Expected Outcome:
The electron-withdrawing or donating nature of the substituents on the phenyl ring of the diethyl propanedioate is expected to influence the acidity of the methylene protons and, consequently, the rate and yield of the Knoevenagel condensation. Fluorine atoms, being electron-withdrawing, may enhance the reactivity compared to less substituted or electron-donating substituted analogs.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of substituted diethyl phenylpropanedioate derivatives, a crucial preliminary step for their use in further reactions.
Caption: General workflow for the synthesis and purification of diethyl phenylpropanedioate derivatives.
Logical Framework for Reagent Selection
The choice of a specific diethyl phenylpropanedioate derivative often depends on the desired electronic properties of the final product and the required reactivity in a given synthetic step. The following decision tree provides a simplified logical framework for reagent selection.
Caption: Decision tree for selecting a substituted diethyl phenylpropanedioate based on desired electronic effects and reactivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Diethyl (2,4-difluorophenyl)propanedioate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Diethyl (2,4-difluorophenyl)propanedioate, a compound whose safe management is critical due to its chemical properties.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. In case of a spill, absorb the material with an inert substance such as sand or vermiculite and collect it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. The presence of a fluorinated aromatic ring necessitates high-temperature incineration to ensure the complete breakdown of the stable carbon-fluorine bonds.[1]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard pictograms. While specific data for this compound is unavailable, based on similar structures, labels for skin/eye irritation and potential environmental hazards are prudent.
-
Store the sealed container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
Provide the full chemical name and any available safety data for proper handling and transportation.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and federal regulations.
-
Hazard Data Summary
| Hazard Classification | Diethyl Malonate | 2,4-Difluorophenylacetic Acid | Inferred Hazard for this compound |
| Physical Hazards | Combustible liquid[3][4] | Not classified as a physical hazard | Likely a combustible liquid |
| Health Hazards | Causes serious eye irritation[3][4] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5][6] | Potential for skin and serious eye irritation, and respiratory irritation |
| Environmental Hazards | Harmful to aquatic life[4] | No specific data found | Potential for harm to aquatic life |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is provided as a guide and is based on the best available data for structurally similar compounds. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. multichemindia.com [multichemindia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 81228-09-3 Name: 2,4-difluorophenylacetic acid [xixisys.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
